JH-Lph-33
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21ClF3N3O3S |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |
InChI Key |
PDEIRNVIXFZSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of JH-Lph-33: A Technical Guide
This in-depth technical guide serves to elucidate the core mechanism of action of JH-Lph-33, a novel antibiotic candidate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its biochemical interactions, antimicrobial activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent, synthetic organic compound belonging to the sulfonyl piperazine class of molecules.[1][2] Its primary mechanism of action is the targeted inhibition of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the biosynthetic pathway of lipid A.[1][2] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, and its synthesis is vital for their survival.[3][4]
The LpxH enzyme is an attractive target for novel antibiotics as it is conserved across a wide range of Gram-negative bacteria but is absent in humans, suggesting a lower likelihood of host toxicity.[2] this compound functions by competitively binding to LpxH, specifically occupying the hydrophobic substrate chamber that accommodates the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[3] This occupation physically blocks the substrate from entering the active site, thereby halting the lipid A synthesis cascade. The inhibition of LpxH not only disrupts the formation of the outer membrane but also leads to the accumulation of toxic lipid A intermediates within the bacterial inner membrane, contributing to its potent antibiotic effect.[3]
The Raetz Pathway of Lipid A Biosynthesis and Inhibition by this compound
The synthesis of lipid A, known as the Raetz pathway, is a multi-step enzymatic process. This compound specifically targets the fourth step of this pathway, which is catalyzed by LpxH. The diagram below illustrates the Raetz pathway and the point of inhibition by this compound.
Developmental Workflow of this compound
This compound was developed as an optimized analog of a parent compound, AZ1. Through structural and dynamic analysis of the interaction between AZ1 and LpxH, researchers were able to rationally design this compound with significantly improved potency.[3] This development process highlights a successful application of structure-based drug design. Further modifications based on the this compound scaffold have led to the creation of even more potent inhibitors that chelate the di-manganese cluster in the active site of LpxH.[3]
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its parent compound, AZ1.
Table 1: In Vitro Inhibitory Activity against LpxH
| Compound | Target Organism | IC50 (µM) |
| This compound | K. pneumoniae | 0.026 |
| This compound | E. coli | 0.046 |
Data sourced from MedChemExpress.[1]
Table 2: Antibiotic Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) |
| This compound | K. pneumoniae 10031 | 1.6 |
| This compound | E. coli | >64 |
| AZ1 (parent compound) | K. pneumoniae 10031 | >64 |
Data sourced from MedChemExpress and JACS Au.[1][5]
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the primary assays used to determine its mechanism of action and potency. These represent standard protocols and may have been adapted for the specific studies cited.
LpxH Enzymatic Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against LpxH.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against LpxH.
Materials:
-
Purified LpxH enzyme from E. coli or K. pneumoniae
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0)
-
0.5 mg/mL Bovine Serum Albumin (BSA)
-
0.02% Triton X-100
-
1 mM MnCl2
-
1 mM Dithiothreitol (DTT)
-
This compound stock solution in DMSO
-
96-well plates
-
Incubator at 37°C
-
Detection system (e.g., for a coupled-enzyme assay or radiometric assay)
Procedure:
-
Preparation of Reagents: Prepare the assay buffer and all other reagents. Dilute the this compound stock solution to various concentrations in the assay buffer containing 10% DMSO.
-
Reaction Setup: In a 96-well plate, prepare two sets of reaction mixtures.
-
Substrate Mixture: Contains assay buffer and 100 µM UDP-DAGn.
-
Enzyme Mixture: Contains assay buffer, LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH), and the desired concentration of this compound.
-
-
Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
Initiation of Reaction: To start the reaction, add an equal volume of the enzyme mixture to the substrate mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of product formed. The detection method can vary, for example:
-
LpxE-coupled assay: The product of the LpxH reaction is further processed by LpxE, and the final product is detected.
-
Radiometric assay: Using radiolabeled UDP-DAGn, the radioactive product is separated and quantified.
-
-
Data Analysis: Calculate the initial velocity (v) of the reaction at different inhibitor concentrations. The IC50 value is determined by fitting the dose-response curve of v/v₀ = 1 / (1 + [I]/IC50), where v₀ is the velocity without inhibitor and [I] is the inhibitor concentration.[2]
Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the MIC of this compound against Gram-negative bacteria.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Bacterial strains (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator at 37°C
Procedure:
-
Bacterial Inoculum Preparation:
-
From an overnight culture plate, pick a few colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to obtain a range of concentrations. The final volume in each well should be 50 µL. Ensure that the DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in CAMHB with DMSO, no compound) and a negative control (CAMHB only).
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
X-ray Crystallography of LpxH-Inhibitor Complex
This protocol provides a general workflow for determining the three-dimensional structure of LpxH in complex with an inhibitor like this compound.
Objective: To elucidate the binding mode of this compound to the LpxH enzyme at an atomic level.
Workflow:
-
Protein Expression and Purification:
-
Overexpress the target LpxH protein (e.g., from K. pneumoniae) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
Crystallization:
-
Concentrate the purified LpxH protein.
-
Incubate the protein with a molar excess of this compound to form the LpxH-inhibitor complex.
-
Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.
-
Optimize the initial crystallization "hits" to obtain well-diffracting single crystals.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or experimental phasing.
-
Build an atomic model of the LpxH-inhibitor complex into the resulting electron density map.
-
Refine the model to improve its fit to the experimental data and to ensure it has good stereochemistry.
-
-
Structural Analysis:
-
Analyze the final structure to identify the specific amino acid residues in LpxH that interact with this compound.
-
This provides a detailed understanding of the binding mode and the basis for the inhibitor's potency and selectivity.
-
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
JH-Lph-33 as a UDP-2,3-diacylglucosamine pyrophosphate hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it a promising target for novel antibiotics. This document details the mechanism of action of this compound, presents its inhibitory and antibacterial activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to LpxH and the Raetz Pathway
Gram-negative bacteria are characterized by an outer membrane that serves as a protective barrier. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps that are highly conserved among many pathogenic Gram-negative bacteria.
LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, catalyzes the fourth step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and uridine monophosphate (UMP). The inhibition of LpxH disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death. This makes LpxH a compelling target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.
This compound: A Potent Sulfonyl Piperazine LpxH Inhibitor
This compound is a sulfonyl piperazine analog that has been identified as a potent inhibitor of LpxH.[1][2] It was developed through a rational design approach based on a preceding compound, AZ1.[3][4] Nuclear Magnetic Resonance (NMR) studies of AZ1 bound to LpxH revealed two distinct conformations, suggesting the presence of an additional binding pocket.[4] This insight led to the design of this compound, which incorporates a chloro-substitution at the meta-position of the trifluoromethyl-substituted phenyl ring of AZ1.[4] This modification resulted in a significant enhancement of its inhibitory potency against LpxH.[3][4]
Mechanism of Action
This compound acts as a competitive inhibitor of LpxH.[5] It binds to the enzyme and blocks the active site, preventing the hydrolysis of the substrate UDP-DAGn.[3] Crystal structure analysis has confirmed the binding mode of this compound within a hydrophobic pocket of LpxH.[4][6] By inhibiting LpxH, this compound effectively halts the Raetz pathway, disrupting the formation of the bacterial outer membrane.
Signaling Pathway
The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by this compound.
Caption: Inhibition of LpxH by this compound in the Raetz Pathway.
Quantitative Data
The inhibitory and antibacterial activities of this compound have been quantified through various assays. The following table summarizes the key data points and provides a comparison with its precursor, AZ1, and other more recently developed analogs.
| Compound | Target Enzyme/Bacterium | Assay Type | Value | Reference |
| This compound | K. pneumoniae LpxH | IC50 | 0.026 µM | [1] |
| This compound | E. coli LpxH | IC50 | 0.046 µM | [1] |
| This compound | K. pneumoniae | MIC | 0.66 µg/mL | [1] |
| This compound | E. coli | MIC | >64 µg/mL | [1] |
| AZ1 | K. pneumoniae LpxH | IC50 | ~0.360 µM (360 nM) | [6] |
| AZ1 | K. pneumoniae | MIC | >64 µg/mL | [6] |
| JH-Lph-92 | K. pneumoniae LpxH | IC50 | 0.0046 µM (4.6 nM) | [6] |
| JH-Lph-97 | K. pneumoniae LpxH | IC50 | 0.0076 µM (7.6 nM) | [6] |
| JH-Lph-106 | K. pneumoniae LpxH | IC50 | 0.000044 µM (0.044 nM) | [6] |
| JH-Lph-106 | E. coli LpxH | IC50 | 0.000058 µM (0.058 nM) | [6] |
| JH-Lph-107 | K. pneumoniae & E. coli LpxH | IC50 | 0.00013 µM (0.13 nM) | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)
This assay determines the inhibitory activity of compounds against LpxH by measuring the release of phosphate.
Principle: LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. A coupling enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate, which is detected colorimetrically using a malachite green-based reagent.
Materials:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Purified LpxE enzyme
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
This compound and other test inhibitors dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Prepare two reaction mixtures.
-
Mixture 1 (Substrate Mix): Assay buffer containing 100 µM UDP-DAGn.
-
Mixture 2 (Enzyme/Inhibitor Mix): Assay buffer containing LpxH (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentration of the inhibitor (e.g., this compound).
-
-
Pre-incubate both mixtures separately at 37°C for 10 minutes.
-
To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1 in the wells of a 96-well plate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
After a color development period (e.g., 15 minutes), measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
The IC50 value is determined by fitting the dose-response curve of the percentage of inhibition versus the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no visible growth is observed.
Materials:
-
Bacterial strains (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound and other test inhibitors dissolved in DMSO
-
96-well microplates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability confirmation)
Procedure:
-
Prepare a bacterial inoculum from an overnight culture, diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial dilutions of this compound in the 96-well plates.
-
Add the bacterial inoculum to each well containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.
-
(Optional) Add MTT solution to the wells and incubate further to assess bacterial viability. A color change indicates viable bacteria.
Cytotoxicity Assay
While a specific protocol for this compound cytotoxicity has not been detailed in the reviewed literature, a general protocol for assessing the cytotoxicity of related compounds against human cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) is described below. A derivative, JH-LPH-107, has been reported to have no significant cytotoxicity against these cell lines at concentrations greater than 100-fold its MIC.
Principle: The viability of human cell lines is measured after exposure to various concentrations of the test compound. Common readouts include metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
MTT or other viability assay reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then measure absorbance).
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (50% cytotoxic concentration) value.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for screening LpxH inhibitors and the logical relationship of this compound's design and mechanism.
Caption: Workflow for the discovery and evaluation of LpxH inhibitors.
Caption: Design rationale and mechanism of action for this compound.
Conclusion
This compound represents a significant advancement in the development of LpxH inhibitors as a novel class of antibiotics against Gram-negative bacteria. Its rational design, based on structural and dynamic insights from its precursor, has led to a compound with potent enzymatic inhibition and promising antibacterial activity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of antimicrobial discovery. Further optimization of the sulfonyl piperazine scaffold, as demonstrated by more recent analogs, continues to highlight the potential of targeting LpxH to address the growing threat of antibiotic resistance.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of LpxH in Gram-negative Bacteria Lipid A Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is essential for their viability and a potent elicitor of the host immune response. The biosynthesis of lipid A, known as the Raetz pathway, involves a series of enzymatic steps, each representing a potential target for novel antibiotics. This technical guide provides an in-depth examination of UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), a key enzyme that catalyzes the fourth step in this critical pathway. We will explore its enzymatic function, structure, and significance as a promising target for the development of new therapeutics against multidrug-resistant Gram-negative pathogens. This document details the methodologies for key experimental assays, presents quantitative data on LpxH kinetics and inhibition, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction: The Significance of Lipid A and the Raetz Pathway
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier against many antibiotics. A major component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The synthesis of lipid A is indispensable for the survival of most Gram-negative bacteria, making the enzymes involved in its production attractive targets for antimicrobial drug development. The biosynthesis of lipid A in Escherichia coli is a well-characterized nine-step process known as the Raetz pathway.
LpxH: A Pivotal Enzyme in Lipid A Synthesis
LpxH, a UDP-2,3-diacylglucosamine hydrolase, is a peripheral membrane protein that plays a crucial role in the Raetz pathway. It catalyzes the fourth step of lipid A biosynthesis, which is the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine monophosphate (UMP). This reaction is considered the first membrane-associating step of the pathway. The essentiality of LpxH for the growth of bacteria like E. coli has been demonstrated, as strains lacking a functional lpxH gene are non-viable.
Enzymatic Mechanism and Structure
LpxH belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes. Its catalytic activity is dependent on a di-manganese (Mn²⁺) cluster located in the active site. The enzyme catalyzes the attack of a water molecule on the alpha-phosphate of UDP-DAGn, leading to the cleavage of the pyrophosphate bond.
Structurally, LpxH features a core CLP architecture with a unique insertion "lid" domain. The active site is situated between this lid and the core domain. The 2-N-linked acyl chain of the substrate is buried within a hydrophobic chamber, while the 3-O-linked acyl chain is more solvent-exposed.
Functional Orthologs: LpxI and LpxG
Interestingly, the hydrolysis of UDP-DAGn is not universally catalyzed by LpxH across all Gram-negative bacteria. In α-proteobacteria, this function is carried out by LpxI, while in Chlamydiae, the enzyme responsible is LpxG. These three enzymes are functional orthologs, meaning they perform the same function but are structurally and mechanistically distinct and do not coexist in the same organism. LpxH is the most prevalent, found in approximately 70% of Gram-negative bacteria, including many clinically significant pathogens.
LpxH as a Novel Antibiotic Target
The essential nature of LpxH and its conservation among a wide range of pathogenic Gram-negative bacteria make it an attractive target for the development of new antibiotics. Inhibition of LpxH not only halts the production of lipid A, which is vital for bacterial survival, but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, providing an additional mechanism of bacterial killing.
Several classes of LpxH inhibitors have been investigated, with sulfonyl piperazine compounds showing particular promise. These inhibitors bind to the hydrophobic acyl-chain binding chamber of LpxH, preventing the substrate from accessing the active site. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these compounds.
Quantitative Data on LpxH
The following tables summarize the kinetic parameters of LpxH from different Gram-negative species and the inhibitory constants for selected compounds.
Table 1: Kinetic Parameters of LpxH
| Bacterial Species | KM (μM) for UDP-DAGn | Vmax (μmol/min/mg) | Reference |
| Escherichia coli | 61.7 | Not explicitly stated | |
| Klebsiella pneumoniae | 68.1 ± 6.7 | 554.1 ± 51.0 | |
| Haemophilus influenzae | 487 ± 113 (for Mn²⁺) | Not explicitly stated |
Table 2: Inhibition of LpxH by Sulfonyl Piperazine Compounds
| Compound | Target LpxH | Ki (nM) | IC50 (nM) | Reference |
| AZ1 | K. pneumoniae | ~145 | - | |
| JH-LPH-33 (9) | K. pneumoniae | ~10 | - | |
| JH-LPH-45 (8) | K. pneumoniae | 7.3 | 18 | |
| JH-LPH-50 (13) | K. pneumoniae | 3.1 | 7.7 | |
| JH-LPH-106 | E. coli & K. pneumoniae | 0.02 - 0.05 | - | |
| JH-LPH-107 | E. coli & K. pneumoniae | 0.02 - 0.05 | - | |
| EBL-3647 | E. coli | 1.7 | 2.2 | |
| EBL-3599 | E. coli | 2.6 | 3.5 |
Experimental Protocols
Detailed methodologies for the purification of LpxH and the assessment of its enzymatic activity are crucial for research and drug development efforts.
Recombinant LpxH Purification
LpxH is a peripheral membrane protein and its purification often requires detergents to ensure solubility and stability. A common strategy involves the overexpression of a His-tagged LpxH fusion protein in E. coli.
Protocol: Purification of His-tagged LpxH
-
Cell Lysis: Resuspend E. coli cells overexpressing His-tagged LpxH in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, DNase I, and protease inhibitors). Lyse the cells using a French press or sonication.
-
Solubilization: Add a detergent, such as Triton X-100, to the cell lysate to a final concentration of 1% (w/v) and incubate on ice to solubilize membrane-associated proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of detergent.
-
Washing: Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LpxH protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If a cleavable His-tag is used, the tag can be removed by incubation with a specific protease (e.g., TEV protease).
-
Further Purification (Optional): Additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, can be performed to achieve higher purity.
-
Protein Concentration and Storage: Concentrate the purified protein and store it in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.
LpxH Enzymatic Assays
The activity of LpxH can be measured using either a traditional radiolabel-based assay or a more modern, non-radioactive coupled enzyme assay.
This assay relies on a radiolabeled substrate, [β-³²P]UDP-DAGn, to monitor the formation of the product, lipid X.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 8.0), BSA, Triton X-100, MnCl₂, UDP-DAGn, and [β-³²P]UDP-DAGn.
-
Enzyme Addition: Initiate the reaction by adding the purified LpxH enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a solution like acidic methanol.
-
TLC Separation: Spot the reaction mixture onto a silica TLC plate and develop the plate in a chloroform/methanol/water/acetic acid solvent system.
-
Autoradiography: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled substrate and product.
-
Quantification: Quantify the conversion of substrate to product using densitometry.
This is a safer and more high-throughput friendly colorimetric assay. It couples the LpxH reaction to a second enzymatic reaction catalyzed by the lipid A 1-phosphatase LpxE. LpxE removes the 1-phosphate from the LpxH product, lipid X, releasing inorganic phosphate (Pi), which is then detected using the malachite green reagent.
Protocol:
-
LpxH Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, and the LpxH inhibitor (if screening).
-
Add the substrate, UDP-DAGn, to the mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding purified LpxH enzyme.
-
Incubate at 37°C for a specific time.
-
-
LpxH Quenching and LpxE Reaction:
-
Stop the LpxH reaction by adding EDTA to chelate the Mn²⁺ ions.
-
Add purified Aquifex aeolicus LpxE to the quenched reaction mixture.
-
Incubate at 37°C to allow for the complete hydrolysis of lipid X to release inorganic phosphate.
-
-
Colorimetric Detection:
-
Stop the LpxE reaction by adding formic acid.
-
Add the malachite green reagent.
-
Incubate at room temperature for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
The amount of inorganic phosphate released is proportional to the LpxH activity and can be quantified using a phosphate standard curve.
-
Visualizations
The following diagrams illustrate the lipid A synthesis pathway and the workflow of the LpxE-coupled malachite green assay.
An In-depth Technical Guide to JH-Lph-33: A Potent LpxH Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of JH-Lph-33, a novel antibiotic candidate. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.
Core Chemical Structure and Properties
This compound is a sulfonyl piperazine analog that has demonstrated significant promise as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme is a critical component in the lipid A biosynthesis pathway in many Gram-negative bacteria.[2][3][4][5] The chemical structure of this compound represents an advancement from its parent compound, AZ1, achieved through strategic chemical modifications to enhance its inhibitory activity.[2][6] Specifically, the design of this compound involved the addition of a chloro-substitution at the meta-position, a modification that dramatically improved its potency compared to AZ1.[3][6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, calculated using the Chemistry Development Kit (CDK).[7] These properties are crucial for assessing the compound's "drug-likeness" according to Lipinski's Rule of Five.
| Property | Value | Reference |
| Molecular Weight | 487.92 | [7] |
| XLogP | 1.89 | [7] |
| Hydrogen Bond Acceptors | 6 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 5 | [7] |
| Topological Polar Surface Area | 69.31 Ų | [7] |
| Lipinski's Rules Broken | 0 | [7] |
Mechanism of Action and Biological Activity
This compound exerts its antibiotic effect by targeting LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[3][6] Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its synthesis is vital for their survival.[3][8] By inhibiting LpxH, this compound disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2]
The diagram below illustrates the Raetz pathway and the specific point of inhibition by this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens and significant antibiotic activity.
| Target | Metric | Value | Reference |
| Klebsiella pneumoniae LpxH | IC₅₀ | 0.026 µM | [1] |
| Escherichia coli LpxH | IC₅₀ | 0.046 µM | [1] |
| Klebsiella pneumoniae 10031 | MIC | 1.6 µg/mL | [3][6] |
| Escherichia coli | MIC | >64 µg/mL | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the evaluation of novel antibiotic candidates. The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on published literature.[4][5]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, building upon the sulfonyl piperazine scaffold of its precursor, AZ1.[3][6] Key steps involve the strategic introduction of a chloro-substitution at the meta-position of the phenyl ring to enhance potency.[3] For a detailed, step-by-step synthesis protocol, readers are directed to the primary literature.[4][5]
LpxH Inhibition Assay
The inhibitory activity of this compound against LpxH is typically determined using a biochemical assay that measures the enzymatic hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn).
Minimum Inhibitory Concentration (MIC) Determination
The antibiotic activity of this compound against whole bacterial cells is quantified by determining the Minimum Inhibitory Concentration (MIC). This is typically performed using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Conclusion and Future Directions
This compound is a potent inhibitor of LpxH with significant antibiotic activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae.[1][6] Its development from the parent compound AZ1 demonstrates the success of a structure-guided design approach.[2] Further research and development of this compound and its analogs could lead to a new class of antibiotics to combat multidrug-resistant Gram-negative infections.[4][5][8] The favorable physicochemical properties and potent in vitro activity make this compound an excellent lead compound for further preclinical and clinical development.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of the LpxH Inhibitor JH-Lph-33 from AZ1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics targeting unexploited bacterial pathways. The lipid A biosynthesis pathway, essential for the integrity of the Gram-negative outer membrane, offers a promising source of new drug targets. LpxH, a conserved enzyme in this pathway, has been identified as a key target. This technical guide provides an in-depth overview of the discovery and development of JH-Lph-33, a potent LpxH inhibitor, from its predecessor, AZ1. This document details the quantitative improvements in inhibitory activity, the experimental protocols utilized in its development, and the underlying molecular interactions that guided its design.
Introduction: Targeting the Lipid A Biosynthesis Pathway
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps essential for bacterial viability.[1][2][3] Inhibition of this pathway not only halts the production of a vital structural component but can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.
The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) catalyzes a crucial step in the Raetz pathway.[1][2] Its conservation across many pathogenic Gram-negative species and the absence of a human homolog make it an attractive target for the development of new antibiotics.
From AZ1 to this compound: A Structure-Guided Drug Discovery Approach
The initial lead compound, AZ1, a sulfonyl piperazine derivative, was identified as an inhibitor of LpxH. While showing promise, AZ1 exhibited weak antibiotic activity against wild-type Klebsiella pneumoniae and certain strains of Escherichia coli.[4] To enhance its potency, a structure-guided drug discovery approach was employed, leveraging insights from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR studies of AZ1 in complex with K. pneumoniae LpxH revealed that the inhibitor could adopt two distinct conformations in the enzyme's binding pocket. This dynamic behavior provided a critical insight for the rational design of more potent analogs. It was hypothesized that modifying the structure of AZ1 to favor the more stable and inhibitory conformation would lead to enhanced activity.
This led to the design and synthesis of this compound, an analog of AZ1 featuring an additional chloro-substitution at the meta-position of the phenyl ring. This modification was predicted to stabilize the desired binding conformation and improve interactions within the LpxH active site.[4][5]
Data Presentation: Quantitative Comparison of AZ1 and this compound
The development of this compound resulted in a significant improvement in both enzymatic inhibition and antibacterial activity compared to the parent compound, AZ1. The following tables summarize the key quantitative data.
Table 1: In Vitro LpxH Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| AZ1 | E. coli LpxH | 0.147 |
| This compound | E. coli LpxH | 0.046 |
| AZ1 | K. pneumoniae LpxH | ~1.0 (75% inhibition) |
| This compound | K. pneumoniae LpxH | 0.026 |
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
| AZ1 | K. pneumoniae (ATCC 10031) | >64 |
| This compound | K. pneumoniae (ATCC 10031) | 1.6 |
| AZ1 | E. coli (Wild-Type) | >64 |
| This compound | E. coli (Wild-Type) | >64 |
| AZ1 | E. coli (Efflux-deficient, ΔtolC) | Not explicitly stated, but active |
| This compound | E. coli (Efflux-deficient, with PMBN) | 0.66 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the coupling of a substituted phenyl piperazine intermediate with 1-acetyl-5-indolinesulfonyl chloride. While the exact, detailed protocol from a specific publication's supplementary materials is not provided here, the general procedure is as follows:
General Procedure:
-
Preparation of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine: This intermediate is synthesized from commercially available starting materials.
-
Preparation of 1-acetyl-5-indolinesulfonyl chloride: This reagent is also prepared from commercially available indoline.
-
Coupling Reaction: An equimolar amount of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine and 1-acetyl-5-indolinesulfonyl chloride are reacted in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the final compound, 1-(5-((4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)-2,3-dihydro-1H-indol-1-yl)ethan-1-one (this compound).
-
Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
LpxH Enzymatic Assay
The inhibitory activity of compounds against LpxH is determined using a coupled-enzyme assay.
Protocol:
-
Reaction Mixtures: Two separate reaction mixtures are prepared.
-
Mixture A (Substrate): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Mixture B (Enzyme and Inhibitor): Contains the same buffer components as Mixture A, but with the LpxH enzyme (10-20 ng/mL) and the test inhibitor at various concentrations.
-
-
Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.
-
Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture B to Mixture A. The final concentration of the substrate is 100 µM.
-
Detection: The production of UMP, a product of the LpxH reaction, is monitored using a coupled assay with the enzyme LpxE, which in turn is coupled to a malachite green-based phosphate detection method. The absorbance is measured at a wavelength of 620 nm.
-
Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by fitting the dose-response data to a standard sigmoidal curve.
NMR Spectroscopy for Ligand Binding Analysis
Solution NMR spectroscopy was used to investigate the binding mode and dynamics of AZ1 with LpxH.
Protocol:
-
Protein Preparation: Isotopically labeled (e.g., 15N-labeled) K. pneumoniae LpxH is expressed in E. coli grown in minimal media supplemented with 15NH4Cl as the sole nitrogen source. The protein is then purified to homogeneity.
-
Sample Preparation: A solution of the labeled LpxH protein is prepared in a suitable NMR buffer. The inhibitor (AZ1) is then titrated into the protein solution.
-
NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.
-
Data Analysis: Changes in the chemical shifts and intensities of the peaks in the HSQC spectra upon addition of the inhibitor are monitored. Significant chemical shift perturbations indicate that the corresponding amino acid residues are in or near the inhibitor binding site. The appearance of a second set of peaks for some residues can indicate the presence of a second bound conformation of the ligand.
X-ray Crystallography for Structural Determination
The three-dimensional structure of LpxH in complex with inhibitors is determined by X-ray crystallography.
Protocol:
-
Protein Expression and Purification: A construct of K. pneumoniae LpxH is overexpressed in E. coli and purified to a high degree of purity and homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: The purified LpxH protein is mixed with the inhibitor (e.g., AZ1 or this compound) and set up for crystallization trials using vapor diffusion methods (hanging or sitting drop). Various crystallization screens are tested to find conditions that yield well-diffracting crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known LpxH structure as a search model. The model is then refined against the experimental data to obtain the final high-resolution structure of the LpxH-inhibitor complex.
Mandatory Visualizations
Signaling Pathway
Caption: The Raetz Pathway for Lipid A Biosynthesis and LpxH Inhibition.
Experimental Workflows
Caption: Synthetic Workflow for this compound.
Caption: LpxH Enzymatic Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
JH-Lph-33 Target Specificity for Bacterial LpxH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of JH-Lph-33, a potent inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Inhibition Data
This compound demonstrates potent and specific inhibition of LpxH across various Gram-negative bacterial species. Its inhibitory activity has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | Target Enzyme | Bacterial Species | IC50 (µM) | Ki (nM) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | LpxH | Klebsiella pneumoniae | 0.026[1] | ~10[2] | 1.6[1] |
| This compound | LpxH | Escherichia coli | 0.046[1] | >64 (>64 with 10 µg/mL PMBN)[1][2] | |
| AZ1 (precursor) | LpxH | Klebsiella pneumoniae | 0.36[1] | ~145[2] | >64[2] |
| AZ1 (precursor) | LpxH | Escherichia coli | 0.14[1] | ||
| JH-Lph-28 | LpxH | Klebsiella pneumoniae | 0.11[1] | 2.8[1] | |
| JH-Lph-28 | LpxH | Escherichia coli | 0.083[1] |
Mechanism of Action and Binding Mode
This compound acts as a competitive inhibitor of LpxH.[2] Structural studies, including X-ray crystallography and solution NMR, have elucidated its binding mode.[2][3][4] this compound was rationally designed based on the structure of a precursor compound, AZ1.[3][4][5] Analysis of AZ1 bound to LpxH revealed two distinct conformations due to the ring flipping of a trifluoromethyl-substituted phenyl ring.[2][3] This led to the design of this compound, which incorporates a chlorine atom at the meta-position.[2][3] This substitution stabilizes one of the conformations, leading to a significant enhancement in potency.[2][3][4] The chloro group of this compound occupies a hydrophobic pocket that would otherwise be filled by the terminal methyl group of the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[2][3][4]
Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis
LpxH is the fourth enzyme in the essential Raetz pathway, which is responsible for the biosynthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[2][4] Inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2][6]
Caption: The Raetz Pathway for Lipid A Biosynthesis and the Site of LpxH Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the interaction between this compound and bacterial LpxH.
LpxH Enzymatic Activity Assay (LpxE-coupled)
This assay measures the activity of LpxH by coupling its reaction to a subsequent enzymatic step that can be easily monitored.
Principle: LpxH hydrolyzes UDP-DAGn to produce Lipid X and UMP. The production of Lipid X is then detected in a coupled reaction.
Protocol:
-
Reaction Mixture Preparation: Prepare two reaction mixtures.
-
Mixture A (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 100 µM UDP-DAGn.[7]
-
Mixture B (Enzyme and Inhibitor): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, LpxH enzyme (5-50 ng/mL depending on the bacterial source), and the desired concentration of this compound.[7]
-
-
Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[7]
-
Reaction Initiation: Initiate the reaction by adding an equal volume of Mixture B to Mixture A.[7]
-
Incubation: Incubate the reaction at 37°C.
-
Detection: The product, Lipid X, is then quantified. This can be achieved using various methods, including radiolabeling of the substrate and subsequent detection of the radiolabeled product by thin-layer chromatography and autoradiography.
Caption: Workflow for the LpxH Enzymatic Activity Assay.
Colorimetric Malachite Green Assay
This assay provides a non-radioactive method to determine LpxH activity by quantifying the release of inorganic pyrophosphate (PPi), which is subsequently hydrolyzed to phosphate.
Principle: LpxH activity releases UMP and leaves the pyrophosphate group on the sugar. A subsequent enzymatic step is required to release inorganic phosphate, which is then detected colorimetrically using malachite green.
Protocol:
-
Reaction Setup: The initial enzymatic reaction is set up similarly to the LpxE-coupled assay, containing LpxH, UDP-DAGn, and the inhibitor in an appropriate buffer.
-
Phosphate Release: After the LpxH reaction, an inorganic pyrophosphatase is added to hydrolyze the released PPi into two molecules of inorganic phosphate.
-
Color Development: A malachite green reagent is added to the reaction mixture. This reagent forms a colored complex with inorganic phosphate.
-
Measurement: The absorbance of the colored complex is measured using a spectrophotometer, typically around 620-660 nm. The amount of phosphate detected is proportional to the LpxH activity.
Biophysical Characterization of Binding
4.3.1. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][10]
Principle: ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the protein (LpxH).
Protocol:
-
Sample Preparation:
-
Dialyze both the LpxH protein and the this compound compound extensively against the same buffer to minimize buffer mismatch effects.[10]
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the LpxH solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
4.3.2. Differential Scanning Fluorimetry (DSF)
DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.[11][12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11][12]
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified LpxH protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.[12]
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is determined from the midpoint of the unfolding transition. A shift in Tm (ΔTm) in the presence of the ligand indicates binding.
Caption: Workflow for Biophysical Characterization of this compound Binding to LpxH.
Conclusion
This compound is a potent and specific inhibitor of bacterial LpxH, a key enzyme in the essential Lipid A biosynthesis pathway. Its mechanism of action as a competitive inhibitor has been well-characterized through a combination of enzymatic assays and biophysical techniques. The rational design of this compound, based on structural and dynamic insights from its precursor, highlights a successful strategy for developing novel antibacterial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of LpxH inhibitors and their potential as next-generation antibiotics against multidrug-resistant Gram-negative pathogens.
References
- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 13. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Raetz Pathway and the Essential Enzyme LpxH: A Target for Novel Antibiotics
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, with a specific focus on the crucial enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH). It covers the foundational biochemistry of the pathway, quantitative data on enzyme kinetics and inhibition, and detailed experimental protocols relevant to research and drug discovery in this area.
Introduction: The Raetz Pathway and Its Significance
Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS).[1] LPS is essential for the viability of most Gram-negative bacteria, providing a protective barrier against harmful detergents and certain antibiotics.[1][2] The hydrophobic anchor of LPS is a phosphorylated glycolipid known as lipid A, which is also the active component of endotoxin, capable of eliciting a strong immune response in humans.[1][3]
The biosynthesis of lipid A occurs through a conserved, nine-enzyme pathway known as the Raetz pathway.[4][5] The enzymes in this pathway are highly conserved and generally essential for bacterial survival, making them excellent targets for the development of new antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.[6][7] Among these, LpxH, the fourth enzyme in the pathway, represents a particularly promising target.[3][8] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic metabolic intermediates, providing a dual mechanism of bacterial killing.[2][7]
The Raetz Pathway: A Step-by-Step Overview
The Raetz pathway synthesizes Kdo₂-lipid A, the minimal LPS structure required for the viability of E. coli. The first six enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are considered essential in most Gram-negative bacteria.[1][9] The pathway begins in the cytoplasm and proceeds through the inner membrane.
-
Step 1: LpxA : The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by the acyltransferase LpxA.[1][10]
-
Step 2: LpxC : The product is deacetylated by the zinc-dependent enzyme LpxC, a crucial, irreversible step that commits the substrate to the lipid A pathway.[5][10]
-
Step 3: LpxD : A second acyl chain is added by LpxD to produce UDP-2,3-diacylglucosamine (UDP-DAGn).[1]
-
Step 4: LpxH : The enzyme LpxH, a peripheral membrane enzyme, hydrolyzes the pyrophosphate bond of UDP-DAGn to yield 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[11][12]
-
Step 5: LpxB : The disaccharide synthase LpxB condenses one molecule of UDP-DAGn with one molecule of lipid X to form the lipid A disaccharide 1-phosphate.[1][11]
-
Step 6: LpxK : The kinase LpxK phosphorylates the 4'-position of the disaccharide, producing lipid IVA.[5]
-
Steps 7-9 (WaaA, LpxL, LpxM) : Finally, two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues are added by WaaA, followed by the addition of secondary acyl chains by LpxL and LpxM to complete the synthesis of Kdo₂-lipid A.[1][5][13]
Caption: The Raetz pathway for Kdo2-Lipid A biosynthesis in E. coli.
LpxH: A Key Divalent Metal-Dependent Hydrolase
LpxH (UDP-2,3-diacylglucosamine hydrolase) is a peripheral inner membrane enzyme that catalyzes the fourth, essential step in lipid A biosynthesis.[3][12] It belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes.[11][14]
Mechanism and Structure: LpxH catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine, attacking the alpha-phosphate to produce lipid X and UMP.[2][11][12] Structural and biochemical studies have revealed that LpxH contains a binuclear manganese (Mn²⁺) cluster in its active site, which is crucial for catalysis.[11][14][15] The enzyme features a conserved architecture with a unique insertion lid that contributes to its substrate specificity.[2] While LpxH is the most widespread enzyme for this step, functional orthologs exist, such as LpxI in alpha-proteobacteria and LpxG in Chlamydiae, which are structurally unrelated.[2][3]
Quantitative Analysis of LpxH Activity and Inhibition
Quantitative enzymology is critical for characterizing LpxH function and for evaluating the potency of potential inhibitors. Key parameters include the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and inhibition constants (IC₅₀, Kᵢ).
Table 1: Kinetic Parameters of LpxH This table summarizes the kinetic parameters for LpxH from different Gram-negative species.
| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Reference(s) |
| Klebsiella pneumoniae | UDP-DAGn | 68.1 ± 6.7 | 554.1 ± 51.0 | [16] |
| Escherichia coli | UDP-DAGn | 61.7 | 17.2 | [12] |
Table 2: Potency of Representative LpxH Inhibitors This table presents the inhibition constants for several sulfonyl piperazine-based LpxH inhibitors, demonstrating the progression of inhibitor development.
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| AZ1 | K. pneumoniae LpxH | 18 (at 50 μM substrate) | ~145 | [7][16] |
| JH-LPH-33 | K. pneumoniae LpxH | - | ~10 | [7] |
| JH-LPH-45 (8) | K. pneumoniae LpxH | 18 | 7.3 | [15] |
| JH-LPH-50 (13) | K. pneumoniae LpxH | 7.7 | 3.1 | [15] |
| JH-LPH-106 | E. coli LpxH | 0.058 | 0.02 | [17] |
| JH-LPH-107 | E. coli LpxH | 0.13 | 0.05 | [17] |
Detailed Experimental Protocols
Reproducible and robust assays are fundamental to studying the Raetz pathway and developing inhibitors. Below are methodologies for key experiments.
5.1 LpxH Enzymatic Activity Assay (LpxE-Coupled Assay) This continuous, fluorescence-based assay is commonly used to measure LpxH activity and inhibition. It couples the production of lipid X to the LpxE-catalyzed dephosphorylation of a fluorescent lipid A analog.
-
Principle: LpxH produces lipid X from UDP-DAGn. In a coupled reaction, a phosphatase (LpxE) removes a phosphate from a fluorescently labeled lipid X analog, causing a change in fluorescence that can be monitored in real-time. A more direct method described in recent literature involves two reaction mixtures.[16]
-
Reaction Mixtures:
-
Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM UDP-DAGn substrate.[15][18]
-
Mixture 2 (Enzyme/Inhibitor): The same buffer as Mixture 1, but containing the LpxH enzyme (e.g., 10-20 ng/mL) and 2x the final concentration of the inhibitor.[15][18]
-
-
Procedure:
-
Pre-incubate both mixtures separately at 37°C for 10 minutes.[16]
-
Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1.[16]
-
The final reaction will contain 100 μM substrate, 1x inhibitor concentration, and the final enzyme concentration.[15]
-
Monitor the reaction progress by measuring the appropriate output (e.g., phosphate release detected by Malachite Green reagent).
-
-
Data Analysis: Initial velocities (v₀) are determined from the linear phase of the reaction progress curves. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response curve of vᵢ/v₀ = 1 / (1 + [I]/IC₅₀).[16] The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation or by analyzing IC₅₀ values at different substrate concentrations to confirm the mode of inhibition.[16]
5.2 Minimum Inhibitory Concentration (MIC) Assay The MIC assay determines the lowest concentration of a compound that prevents visible bacterial growth.
-
Principle: The broth microdilution method is used to assess the antibiotic activity of a compound against a specific bacterial strain.
-
Procedure:
-
Prepare a series of two-fold dilutions of the inhibitor compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.[16][17]
-
Inoculate each well with a standardized bacterial suspension (e.g., diluted overnight culture to a final OD₆₀₀ of ~0.006).[17][18]
-
Incubate the plates at 37°C for 18-24 hours.[16]
-
The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. Growth can be assessed visually or by using a growth indicator like MTT or resazurin.[17][18]
-
5.3 Recombinant LpxH Expression and Purification Obtaining pure, active LpxH is essential for biochemical and structural studies.
-
Cloning: The gene encoding LpxH from the bacterium of interest (e.g., K. pneumoniae) is cloned into an expression vector, often with an affinity tag (e.g., His₁₀-tag) and a solubility-enhancing fusion partner like GB1 to improve protein stability.[16][18]
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG when the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5-0.6).[18]
-
Purification:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).
-
The lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged LpxH is eluted with an imidazole gradient.
-
If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease).
-
Further purification to homogeneity is typically achieved using size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
-
Caption: A generalized workflow for the discovery and development of LpxH inhibitors.
Conclusion and Future Outlook
The Raetz pathway is a cornerstone of Gram-negative bacterial physiology, and its essential enzymes, particularly LpxH, are validated targets for novel antibacterial agents. The unique dual-killing mechanism associated with LpxH inhibition makes it an especially attractive focus for drug development. Foundational research has provided a deep understanding of the pathway's biochemistry, the enzyme's mechanism, and a clear path for inhibitor design. The development of potent, low-nanomolar inhibitors demonstrates the tractability of this target. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to overcome challenges such as bacterial outer membrane permeability and to develop broad-spectrum antibiotics capable of treating infections caused by priority multidrug-resistant pathogens.
References
- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent developments in the gram-negative bacterial UDP-2,3-diacylglucosamine hydrolase (LpxH) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipid A assembly pathway: the work of Christian Raetz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 15. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
JH-Lph-33: A Technical Guide to a Novel LpxH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Lph-33 is a potent, novel sulfonyl piperazine analog that demonstrates significant promise as an antibacterial agent. It functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthesis pathway of many Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound is identified by the CAS Registry Number 2414590-04-6.[1][2][3] Its molecular formula is C21H21ClF3N3O3S, corresponding to a molecular weight of 487.92 g/mol .[1]
| Property | Value | Source |
| CAS Number | 2414590-04-6 | [1][2][3] |
| Molecular Formula | C21H21ClF3N3O3S | [1] |
| Molecular Weight | 487.92 g/mol | [1] |
Mechanism of Action: Targeting the Raetz Pathway
This compound exerts its antibacterial effect by inhibiting LpxH, an essential enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A. Lipid A is a crucial component of the outer membrane of most Gram-negative bacteria. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.
The Raetz pathway is a critical metabolic process for many Gram-negative pathogens. The inhibition of LpxH by this compound is a key step in disrupting this essential pathway.
Caption: Inhibition of the Raetz Pathway by this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens. It is a more potent analog of the parent compound, AZ1.[4][5]
| Compound | Target | IC50 (µM) | Organism |
| This compound | LpxH | 0.026 | Klebsiella pneumoniae |
| This compound | LpxH | 0.046 | Escherichia coli |
| AZ1 (LpxH-IN-AZ1) | LpxH | 0.36 | Klebsiella pneumoniae |
| AZ1 (LpxH-IN-AZ1) | LpxH | 0.14 | Escherichia coli |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][5][6]
Furthermore, this compound exhibits significant antibacterial activity, as demonstrated by its Minimum Inhibitory Concentration (MIC) values.
| Compound | Organism | MIC (µg/mL) |
| This compound | Klebsiella pneumoniae | 0.66 |
| This compound | Klebsiella pneumoniae 10031 | 1.6 |
| AZ1 | Klebsiella pneumoniae 10031 | >64 |
MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs has been described in the scientific literature.[8][9] The general strategy involves a multi-step process. A detailed, step-by-step protocol can be found in the supporting information of the cited publications.
A generalized workflow for the synthesis is outlined below.
Caption: Generalized synthetic workflow for this compound.
LpxH Inhibition Assay
The inhibitory activity of this compound against LpxH is typically determined using an enzyme-coupled assay. A common method involves monitoring the decrease in NADH concentration, which is coupled to the LpxH-catalyzed reaction.
General Protocol:
-
Enzyme Preparation: Recombinant LpxH from the target organism (e.g., K. pneumoniae, E. coli) is expressed and purified.
-
Reaction Mixture: The assay is performed in a buffer containing the LpxH enzyme, its substrate (UDP-2,3-diacylglucosamine), and the coupling enzymes and substrates required for the detection of UMP release.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Data Acquisition: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance at 340 nm.
-
IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a suitable equation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is determined using standard broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
General Protocol:
-
Bacterial Culture: The test organism is grown to a specific optical density in a suitable broth medium.
-
Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a potent inhibitor of LpxH with significant antibacterial activity against Gram-negative pathogens. Its novel mechanism of action, targeting the essential lipid A biosynthetic pathway, makes it a promising candidate for further development in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LpxH-IN-AZ1 | Antibacterial | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
JH-Lph-33: A Technical Guide to a Potent LpxH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Lph-33 is a potent, synthetic sulfonyl piperazine analog that has emerged as a significant inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme plays a crucial role in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of Gram-negative bacteria.[2][3][4] By targeting LpxH, this compound demonstrates promising antibiotic activity, making it a valuable tool for research and a potential lead compound in the development of novel therapeutics against multidrug-resistant Gram-negative pathogens. This guide provides an in-depth overview of the commercial availability, synthesis, mechanism of action, and biological activity of this compound.
Commercial Availability
This compound is available for research purposes from various chemical suppliers. It is typically supplied as a solid with a purity of 98% or higher.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| MedchemExpress | >98% | For research use only.[1] |
| CymitQuimica | ≥98% | For laboratory purposes only. |
Synthesis of this compound
The synthesis of this compound is based on the structural scaffold of its predecessor, AZ1, and involves the coupling of three key fragments: a substituted phenyl group, a sulfonyl piperazine linker, and an N-acetyl indoline moiety.[5] The design of this compound incorporated an additional chloro-substitution at the meta-position of the trifluoromethyl-substituted phenyl ring of AZ1, which was shown to dramatically improve its potency.[6][7]
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of its analogs. The core of the synthesis likely involves the reaction of a substituted phenylpiperazine with an indoline-sulfonyl chloride, followed by N-acetylation.
Inferred Synthetic Protocol:
A plausible synthetic route would involve the following key steps:
-
Synthesis of the Substituted Phenylpiperazine: Commercially available 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine would serve as a key starting material.
-
Synthesis of the Indoline-sulfonyl Chloride: Indoline can be sulfonylated using chlorosulfonic acid to produce the corresponding indoline-5-sulfonyl chloride.
-
Coupling Reaction: The substituted phenylpiperazine and the indoline-sulfonyl chloride are then coupled under basic conditions to form the sulfonyl piperazine linkage.
-
N-acetylation: The final step involves the acetylation of the indoline nitrogen, typically using acetic anhydride or acetyl chloride, to yield this compound.
Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway
This compound exerts its antibiotic effect by inhibiting LpxH, a critical enzyme in the Raetz pathway of lipid A biosynthesis.[2][3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria and is essential for their survival.[3][8]
The Raetz pathway involves a series of enzymatic steps to construct lipid A. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine, a key intermediate in the pathway.[1] By inhibiting LpxH, this compound blocks the biosynthesis of lipid A, leading to the disruption of the outer membrane and ultimately, bacterial cell death.[2]
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against LpxH from various Gram-negative bacteria and demonstrates significant antibiotic activity.
Table 2: In Vitro Inhibitory Activity of this compound against LpxH
| Target Organism | IC₅₀ (µM) |
| Klebsiella pneumoniae | 0.026 |
| Escherichia coli | 0.046 |
Data sourced from MedchemExpress.[1]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Klebsiella pneumoniae (ATCC 10031) | 1.6 |
| Escherichia coli | >64 |
Data sourced from MedchemExpress and a research article.[1][7]
The higher MIC value against E. coli suggests that the outer membrane permeability may be a limiting factor for the activity of this compound against this particular species.[4]
Experimental Protocols
LpxH Inhibition Assay (Malachite Green Assay)
The inhibitory activity of this compound against LpxH can be determined using a nonradioactive, colorimetric malachite green assay.[5] This assay measures the amount of inorganic phosphate released from the hydrolysis of UDP-2,3-diacylglucosamine by LpxH.
General Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the LpxH enzyme, the substrate (UDP-2,3-diacylglucosamine), and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Color Development: Add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the colored complex using a spectrophotometer.
-
Data Analysis: Calculate the percentage of LpxH inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: A generalized workflow for determining the inhibitory activity of this compound using the malachite green assay.
Conclusion
This compound is a well-characterized and potent inhibitor of LpxH, a key enzyme in the essential lipid A biosynthesis pathway of Gram-negative bacteria. Its commercial availability and the growing body of research surrounding its activity make it an invaluable tool for scientists working on the development of new antibiotics. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties could lead to the development of clinically effective drugs to combat the growing threat of antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]
Methodological & Application
JH-Lph-33 in vitro antibacterial activity assay protocol
An Application Note and Protocol for Determining the In Vitro Antibacterial Activity of JH-Lph-33
Introduction
This compound is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] The LpxH enzyme is a critical component of the Raetz pathway for lipid A biosynthesis, which is essential for the formation of the outer membrane in most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This unique mechanism of action makes LpxH a promising target for developing new antibiotics against multidrug-resistant Gram-negative pathogens.[2]
This application note provides detailed protocols for evaluating the in vitro antibacterial activity of this compound. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the time-kill kinetics assay to assess bactericidal or bacteriostatic effects. These protocols are designed for researchers in microbiology, infectious diseases, and drug development.
Mechanism of Action: LpxH Inhibition
This compound targets the LpxH enzyme, which catalyzes a key step in the lipid A biosynthetic pathway. Inhibition of this pathway disrupts the production of lipopolysaccharide (LPS), a crucial component of the Gram-negative outer membrane, and leads to the accumulation of toxic intermediates.[2]
Caption: Inhibition of the LpxH enzyme by this compound in the Lipid A pathway.
Data Presentation
Quantitative data from the antibacterial assays should be organized for clarity and comparative analysis.
Table 1: Recommended Bacterial Strains for Testing
| Strain | Gram Stain | ATCC Number | Relevance |
|---|---|---|---|
| Escherichia coli | Gram-Negative | 25922 | Common pathogen, standard for susceptibility testing. |
| Klebsiella pneumoniae | Gram-Negative | 10031 | WHO priority pathogen, known for multidrug resistance. |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | Opportunistic pathogen, high intrinsic resistance. |
| Acinetobacter baumannii | Gram-Negative | 19606 | Critical priority pathogen, often multidrug-resistant. |
| Staphylococcus aureus | Gram-Positive | 29213 | Gram-positive control to assess spectrum of activity. |
Table 2: Example Data Table for Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) |
|---|---|---|---|
| E. coli ATCC 25922 | |||
| K. pneumoniae ATCC 10031 | |||
| P. aeruginosa ATCC 27853 | |||
| A. baumannii ATCC 19606 |
| S. aureus ATCC 29213 | | | |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for maximum reproducibility.[6][7]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Workflow Diagram:
Caption: Experimental workflow for the broth microdilution MIC assay.
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format. Concentrations should span a clinically relevant range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation: Add an equal volume (50 µL or 100 µL) of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no compound).
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the rate of bacterial killing and helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12][13]
Materials:
-
Materials from Protocol 1
-
Sterile culture tubes or flasks
-
Sterile PBS for serial dilutions
-
Agar plates (e.g., Tryptic Soy Agar) for colony counting
-
Shaking incubator
Procedure:
-
Preparation: Prepare tubes containing CAMHB with this compound at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each tube with a mid-log phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.[14]
-
Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
-
Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum.[12][13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. actascientific.com [actascientific.com]
- 13. emerypharma.com [emerypharma.com]
- 14. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of JH-Lph-33
Audience: Researchers, scientists, and drug development professionals.
Introduction
JH-Lph-33 is a potent sulfonyl piperazine analog that functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Inhibition of this pathway disrupts the formation of the outer membrane, leading to bacterial cell death.[2] Published studies have demonstrated its antibiotic activity against clinically relevant pathogens such as Klebsiella pneumoniae and Escherichia coli.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[5][6]
Principle of the Method
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent. The MIC is determined following a specified incubation period, typically 18-24 hours.[7][9]
Data Presentation
The quantitative results of an MIC assay for this compound can be summarized in the following table. The data presented here is illustrative and will vary depending on the bacterial species and strain being tested.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) |
| Klebsiella pneumoniae ATCC 10031 | 1.6[3] | E. coli ATCC 25922: 0.5-2.0 (Tetracycline)[10] |
| Escherichia coli W3110 (with 10 µg/mL PMBN) | 0.66[4] | A. salmonicida ATCC 33658: (Varies by antibiotic)[11] |
| Escherichia coli (efflux-deficient, ΔtolC) | (Requires experimental determination) | (Control specific to experiment) |
Signaling Pathway Inhibition by this compound
The following diagram illustrates the point of inhibition by this compound in the Lipid A biosynthetic pathway.
Caption: Inhibition of LpxH by this compound in the Lipid A biosynthetic pathway.
Experimental Protocols
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Sterile 96-well microtiter plates[12]
-
Bacterial strains (e.g., K. pneumoniae, E. coli)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922)[11]
-
Spectrophotometer
-
Sterile petri dishes, test tubes, and pipettes[12]
-
Incubator (37°C)[12]
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration for the assay. For example, if the highest desired concentration is 128 µg/mL, the working stock should be 256 µg/mL.[12]
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or CAMHB.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for determining the MIC of this compound via broth microdilution.
-
Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[12]
-
Compound Addition: Add 200 µL of the this compound working stock solution (at 2x the highest desired concentration) to the wells in the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.[12]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Include wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).
-
Sterility Control: Include wells containing 200 µL of CAMHB only (no bacteria, no drug).
-
-
Incubation: Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 37°C for 18-24 hours.[13]
-
After incubation, examine the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).[8]
-
Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Quality Control
It is essential to include a quality control strain with a known MIC for a standard antibiotic in each assay run to ensure the validity of the results.[11] The MIC value for the quality control strain should fall within the established acceptable range.
Safety Precautions
Standard microbiological safety practices should be followed when handling bacterial cultures. All work should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. Personal protective equipment (lab coat, gloves, eye protection) should be worn at all times.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. goldbio.com [goldbio.com]
Application Notes and Protocols for JH-Lph-33 in Lipopolysaccharide Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), for studying the inhibition of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria.
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is essential for their viability and serves as a crucial virulence factor. The biosynthesis of LPS occurs via the multi-enzyme Raetz pathway. A key enzyme in this pathway is LpxH, a metalloenzyme that catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, making it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This compound is a sulfonyl piperazine analog that acts as a potent LpxH inhibitor.[1][2]
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzymatic activity of LpxH.[1][2] This inhibition blocks the Raetz pathway of lipid A biosynthesis, a critical component of LPS.[3][4][5] The disruption of LPS synthesis leads to a compromised outer membrane, ultimately resulting in bacterial cell death. Structural studies have shown that this compound occupies the hydrophobic substrate chamber of LpxH that normally accommodates the 2-N-acyl chain of the substrate.[3] The chloro-substitution on the phenyl ring of this compound fills a hydrophobic pocket, enhancing its potency compared to its parent compound, AZ1.[5][6][7][8]
Data Presentation
In Vitro Inhibitory Activity of this compound and Comparators against LpxH
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | K. pneumoniae LpxH | 0.026 | [1][7] |
| This compound | E. coli LpxH | 0.046 | [1][7] |
| AZ1 | K. pneumoniae LpxH | 0.36 | [7] |
| AZ1 | E. coli LpxH | 0.14 | [7] |
| JH-LPH-28 | K. pneumoniae LpxH | 0.11 | [7] |
| JH-LPH-28 | E. coli LpxH | 0.083 | [7] |
Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | K. pneumoniae | 1.6 | [1] |
| This compound | E. coli | >64 | [1] |
| JH-LPH-45 (8) | K. pneumoniae (ATCC 10031) | 18.7 | [3] |
| JH-LPH-50 (13) | K. pneumoniae (ATCC 10031) | 3.3 | [3] |
| AZ1 | K. pneumoniae | >64 | [8] |
| JH-LPH-106 | E. coli 25922 | 0.63 | [4] |
| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | [4] |
| JH-LPH-107 | E. coli 25922 | 0.31 | [4] |
| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | [4] |
Experimental Protocols
Protocol 1: In Vitro LpxH Enzymatic Inhibition Assay
This protocol is adapted from the LpxE-coupled LpxH activity assay.[7]
1. Materials and Reagents:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
This compound (or other test inhibitors) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
LpxE enzyme (for coupled assay)
-
Malachite green-based phosphate detection reagent
-
96-well microplates
2. Procedure:
-
Prepare Reagent Mixtures:
-
Substrate Mixture: Prepare a solution containing 100 µM UDP-DAGn in Assay Buffer.
-
Enzyme/Inhibitor Mixture: Prepare a solution containing the LpxH enzyme (e.g., 10 ng/mL of K. pneumoniae LpxH) and the desired concentration of this compound in Assay Buffer with 10% DMSO.
-
-
Pre-incubation: Pre-incubate both the Substrate Mixture and the Enzyme/Inhibitor Mixture separately at 37°C for 10 minutes.
-
Initiate Reaction: To start the reaction, add an equal volume of the Enzyme/Inhibitor Mixture to the Substrate Mixture in the wells of a 96-well plate.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Coupled Reaction (if applicable): If using the LpxE-coupled assay, LpxE is included in the reaction mixture to hydrolyze the product of the LpxH reaction, releasing pyrophosphate.
-
Detection: Stop the reaction and measure the amount of product formed. For the LpxE-coupled assay, the released inorganic phosphate can be quantified using a malachite green-based colorimetric assay. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[2][9][10]
1. Materials and Reagents:
-
Gram-negative bacterial strain of interest (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
2. Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, suspend bacterial colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualizations
Caption: Inhibition of the Raetz Pathway by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: JH-Lph-33 Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Lph-33 is a potent, selective, and competitive inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2][3] The lipid A pathway, also known as the Raetz pathway, is essential for the formation of the outer membrane of these bacteria, making LpxH a compelling target for the development of novel antibiotics.[2][4] Understanding the kinetics of LpxH inhibition by compounds such as this compound is crucial for advancing drug discovery efforts.
This document provides a detailed experimental protocol for an in vitro enzyme kinetics assay to characterize the inhibitory activity of this compound against LpxH. The described methodology is a non-radioactive, colorimetric assay that is well-suited for inhibitor screening and detailed kinetic analysis.
Signaling Pathway: The Raetz Pathway for Lipid A Biosynthesis
LpxH catalyzes a key step in the Raetz pathway, which is responsible for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The pathway begins with UDP-N-acetylglucosamine and involves a series of enzymatic reactions to produce Kdo2-lipid A. LpxH is responsible for the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[3][4] Inhibition of LpxH disrupts this essential pathway, leading to bacterial cell death.
Caption: The Raetz Pathway for Lipid A Biosynthesis.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds against LpxH can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following table summarizes representative kinetic parameters for this compound against LpxH from different bacterial species.
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| This compound | K. pneumoniae LpxH | 0.026 | ~10 | [1][2] |
| This compound | E. coli LpxH | 0.046 | - | [1] |
| AZ1 | K. pneumoniae LpxH | - | ~145 | [2] |
Experimental Protocol: LpxH Enzyme Kinetics Assay
This protocol is adapted from established methods for measuring LpxH activity using a colorimetric malachite green-based assay to detect the release of inorganic phosphate.[3]
Principle
The LpxH enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn), producing 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP. The phosphate group of Lipid X is subsequently released and quantified. In this assay, the released inorganic phosphate is detected using a malachite green molybdate solution, which forms a colored complex with a maximum absorbance at approximately 620-660 nm. The rate of color formation is directly proportional to the LpxH enzyme activity.
Materials and Reagents
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
This compound or other test inhibitors
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
Tris-HCl buffer
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
Manganese Chloride (MnCl₂)
-
Dithiothreitol (DTT)
-
Dimethyl Sulfoxide (DMSO)
-
Malachite Green Phosphate Assay Kit
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Assay Buffers and Solutions
-
Assay Buffer (10X): 200 mM Tris-HCl (pH 8.0), 5 mg/mL BSA, 0.2% Triton X-100, 10 mM MnCl₂, 10 mM DTT. Store at 4°C.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of UDP-DAGn in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0). Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of LpxH at a suitable concentration (e.g., 100 ng/mL) in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, and 1 mM DTT. Store on ice.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO.
Experimental Workflow
Caption: Experimental Workflow for LpxH Kinetics Assay.
Step-by-Step Protocol
-
Prepare Reaction Mixtures:
-
Mixture 1 (Substrate Mixture): In a microcentrifuge tube, prepare a 2X substrate solution. For a final reaction volume of 50 µL, you will need 25 µL per well. This mixture should contain:
-
20 mM Tris-HCl (pH 8.0)
-
0.5 mg/mL BSA
-
0.02% Triton X-100
-
1 mM MnCl₂
-
1 mM DTT
-
10% DMSO
-
200 µM UDP-DAGn (for a final concentration of 100 µM)
-
-
Mixture 2 (Enzyme/Inhibitor Mixture): In separate tubes for each inhibitor concentration, prepare a 2X enzyme/inhibitor solution. This mixture should contain:
-
20 mM Tris-HCl (pH 8.0)
-
0.5 mg/mL BSA
-
0.02% Triton X-100
-
1 mM MnCl₂
-
1 mM DTT
-
10% DMSO
-
2X desired final concentration of this compound
-
20 ng/mL LpxH (for a final concentration of 10 ng/mL)
-
-
-
Pre-incubation:
-
Add 25 µL of Mixture 2 (Enzyme/Inhibitor Mixture) to the appropriate wells of a 96-well plate.
-
Include controls:
-
No enzyme control: Mixture 2 without LpxH.
-
No inhibitor control: Mixture 2 with vehicle (DMSO) instead of this compound.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Incubation:
-
To initiate the reaction, add 25 µL of pre-warmed Mixture 1 (Substrate Mixture) to each well.
-
Mix gently by pipetting.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This typically involves adding a single reagent that both stops the reaction and initiates color development.
-
Allow the color to develop for the time specified in the Malachite Green kit protocol (usually 15-20 minutes).
-
-
Data Collection:
-
Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
-
Data Analysis
-
Phosphate Standard Curve: Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.
-
Calculate Initial Velocity: Determine the initial reaction velocity (v₀) for each inhibitor concentration by calculating the amount of phosphate produced per unit of time.
-
Determine IC₅₀: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Determine Inhibition Modality and Kᵢ: To determine if this compound is a competitive inhibitor, perform the assay with varying concentrations of both the substrate (UDP-DAGn) and the inhibitor. A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value and the Kₘ of the substrate using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[5]
Conclusion
This application note provides a comprehensive and detailed protocol for conducting an enzyme kinetics assay to evaluate the inhibitory activity of this compound against LpxH. The described malachite green-based colorimetric assay is a robust and sensitive method suitable for high-throughput screening and detailed mechanistic studies of LpxH inhibitors. By following this protocol, researchers can obtain reliable and reproducible kinetic data to advance the development of novel antibiotics targeting the essential lipid A biosynthetic pathway in Gram-negative bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for JH-Lph-33 Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Lph-33 is a potent and selective inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2] By targeting this pathway, this compound disrupts the formation of the outer membrane, leading to bacterial cell death. This novel mechanism of action makes this compound a promising candidate for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in mouse models of bacterial infection, along with methods for evaluating its efficacy and potential toxicity.
While extensive in vivo data for this compound is not yet publicly available, this document compiles the known in vitro data and provides protocols based on studies of closely related LpxH inhibitors. Researchers should note that specific in vivo parameters for this compound may require optimization.
Physicochemical Properties and In Vitro Activity of this compound
A clear understanding of the fundamental properties of this compound is crucial for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁ClF₃N₃O₃S | [2] |
| Molecular Weight | 487.92 g/mol | [2] |
| Appearance | Solid | [2] |
| IC₅₀ vs. K. pneumoniae LpxH | 0.026 µM | [2] |
| IC₅₀ vs. E. coli LpxH | 0.046 µM | [2] |
| MIC vs. K. pneumoniae | 1.6 µg/mL | [3] |
| MIC vs. E. coli | >64 µg/mL | [2] |
Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway
This compound exerts its antibacterial effect by inhibiting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their survival. By blocking LpxH, this compound prevents the formation of lipid A, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death.[1][4]
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on the LpxH enzyme.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Sodium Chloride Injection, USP (sterile saline)
Procedure:
-
Solubilization:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO. For example, start with a 10% DMSO solution.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the final vehicle solution. A common vehicle for hydrophobic compounds consists of:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Sterile Saline
-
-
The percentages of each component may need to be adjusted to achieve complete dissolution and maintain a non-toxic formulation.
-
-
Final Formulation:
-
Slowly add the vehicle solution to the dissolved this compound in DMSO while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be optimized, for instance, by adjusting the ratios of the co-solvents.
-
The final formulation should be clear and sterile. Filter sterilization using a 0.22 µm syringe filter is recommended if possible.
-
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for intraperitoneal injection in mice.
Materials:
-
Mouse restraint device (optional)
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
-
Sterile gauze pads
-
This compound formulation
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: JH-Lph-33 in High-Throughput Screening for Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these bacteria, rich in lipopolysaccharide (LPS), serves as a highly effective barrier against many conventional antibiotics. A key component of LPS is Lipid A, whose biosynthesis is essential for the viability of most Gram-negative bacteria. This makes the enzymes of the Lipid A pathway attractive targets for novel antibiotic development.
JH-Lph-33 is a potent, synthetic antibiotic candidate that targets UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the Lipid A biosynthetic pathway.[1][2][3] Developed as a derivative of AZ1, a compound first identified through a high-throughput phenotypic screen, this compound demonstrates significantly enhanced enzymatic inhibition and potent antibacterial activity, particularly against Klebsiella pneumoniae.[2][4][5][6]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols relevant to its evaluation in a high-throughput screening (HTS) context for the discovery of new antibiotics targeting the LpxH enzyme.
Mechanism of Action: Inhibition of the Lipid A Pathway
This compound exerts its antibacterial effect by inhibiting LpxH, an essential metalloenzyme. LpxH catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP.[3] By binding tightly within the L-shaped acyl chain-binding chamber of the LpxH enzyme, this compound competitively inhibits the natural substrate.[3][4][6] This inhibition disrupts the integrity of the bacterial outer membrane and leads to the accumulation of toxic metabolic intermediates, ultimately causing cell death.[3]
Quantitative Data Summary
This compound shows a significant improvement in potency over its parent compound, AZ1. The following tables summarize the key quantitative metrics for this compound against LpxH from K. pneumoniae and E. coli.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (μM) | Kᵢ (nM) |
|---|---|---|---|
| This compound | K. pneumoniae LpxH | 0.026[1][6] | ~10[4] |
| This compound | E. coli LpxH | 0.046[1][6] | - |
| AZ1 (Parent) | K. pneumoniae LpxH | 0.36[6] | ~145[4] |
| AZ1 (Parent) | E. coli LpxH | 0.14[6] | - |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Bacterial Strain | MIC (μg/mL) | Notes |
|---|---|---|---|
| This compound | K. pneumoniae ATCC 10031 | 1.6[2][5][6] | Wild-Type Strain |
| This compound | E. coli (Wild-Type) | >64[1][4][6] | Suggests low permeability or high efflux |
| This compound | E. coli W3110 + PMBN | 0.66[6] | PMBN increases outer membrane permeability |
| AZ1 (Parent) | K. pneumoniae ATCC 10031 | >64[5][6] | Wild-Type Strain |
| AZ1 (Parent) | E. coli + PMBN | 2.3[6] | PMBN increases outer membrane permeability |
High-Throughput Screening Workflow & Protocols
While this compound is a result of targeted design, its parent compound was discovered via HTS. The following workflow and protocols are representative of an HTS campaign to identify and characterize novel LpxH inhibitors.
Protocol 1: Primary HTS - LpxH Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of purified LpxH enzyme. The assay measures the production of UMP, a product of the LpxH reaction.
Objective: To identify compounds that inhibit LpxH activity from a large chemical library.
Materials:
-
Purified recombinant LpxH enzyme (e.g., from K. pneumoniae).
-
Substrate: UDP-2,3-diacylglucosamine.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 1 mM MnCl₂.
-
UMP detection kit (e.g., UMP-Glo™ Assay).
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, white plates.
-
Plate reader capable of luminescence detection.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the 384-well assay plates. For controls, dispense DMSO only (negative control) and a known LpxH inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of LpxH enzyme solution (at 2x final concentration) in Assay Buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the LpxH substrate, UDP-2,3-diacylglucosamine (at 2x final concentration), to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Add 10 µL of the UMP detection reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each test compound. Hits are typically defined as compounds exhibiting >50% inhibition.
Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of a test compound (like this compound) that prevents visible growth of a target bacterium.
Objective: To determine the whole-cell antibacterial potency of hit compounds.
Materials:
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Bacterial strain (e.g., K. pneumoniae ATCC 10031).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well, clear, U-bottom plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
-
Spectrophotometer or specialized plate reader for OD₆₀₀ measurements.
Methodology:
-
Compound Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 128 µg/mL) to the first column of wells, creating a 200 µL total volume at 64 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This results in wells with 100 µL of compound at concentrations from 64 µg/mL down to 0.06 µg/mL.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well. This brings the final bacterial concentration to ~5 x 10⁴ CFU/mL and the compound concentrations to their final test values.
-
Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well).
-
Alternatively, read the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which growth is inhibited by ≥90% compared to the growth control.
-
Conclusion
This compound represents a promising antibiotic candidate that validates the LpxH enzyme as a high-value target for combating Gram-negative pathogens. Its development underscores the power of combining high-throughput screening for initial hit discovery with subsequent structure-based drug design for lead optimization. The protocols outlined here provide a framework for utilizing HTS methodologies to identify and characterize novel LpxH inhibitors, paving the way for the development of new classes of antibiotics to address the urgent threat of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note: Evaluating the Bactericidal Activity of JH-Lph-33 Using a Time-Kill Curve Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Lph-33 is a potent antibiotic agent that functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH)[1]. LpxH is a critical enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The inhibition of this pathway disrupts the formation of the bacterial outer membrane, leading to bacterial cell death[2]. This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the bactericidal activity of this compound against relevant Gram-negative pathogens such as Klebsiella pneumoniae and Escherichia coli.
Time-kill curve assays are essential for characterizing the pharmacodynamic properties of novel antimicrobial agents. These assays provide valuable information on the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. The data generated can help determine whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and can inform dose-selection for further preclinical and clinical development.
Mechanism of Action: Inhibition of Lipid A Biosynthesis
This compound targets the LpxH enzyme, a key component of the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria. Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane. By inhibiting LpxH, this compound blocks the production of lipid A, leading to the accumulation of toxic intermediates and the disruption of outer membrane integrity, ultimately resulting in bacterial cell death[2].
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound against key Gram-negative pathogens. This data is essential for selecting appropriate concentrations for the time-kill curve assay.
| Compound | Target Organism | Assay Type | Value | Reference |
| This compound | K. pneumoniae | MIC | 0.66 µg/mL | [1] |
| This compound | E. coli | MIC | >64 µg/mL | [1] |
| This compound | K. pneumoniae LpxH | IC50 | 0.026 µM | [1] |
| This compound | E. coli LpxH | IC50 | 0.046 µM | [1] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocol: Time-Kill Curve Assay
This protocol is adapted from the standardized methods described by the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315[3][4][5][6][7].
Objective: To determine the rate and extent of bactericidal activity of this compound against a selected Gram-negative bacterium over a 24-hour period.
Materials:
-
This compound
-
Test organism (e.g., K. pneumoniae ATCC 10031)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.85% NaCl)
-
Sterile culture tubes or flasks
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spiral plater or sterile spreaders
-
Colony counter
Procedure:
-
Inoculum Preparation: a. From a fresh 18-24 hour culture plate, inoculate a single colony of the test organism into a tube containing 5 mL of CAMHB. b. Incubate at 37°C with shaking (200-250 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 105 CFU/mL in the test tubes.
-
Preparation of Test Concentrations: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the previously determined Minimum Inhibitory Concentration (MIC) for the test organism. c. Include a growth control tube containing only the bacterial inoculum in CAMHB and a solvent control if applicable.
-
Time-Kill Assay Execution: a. Dispense the appropriate volume of each this compound concentration and controls into sterile culture tubes. b. Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 105 CFU/mL. c. Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube. d. Perform ten-fold serial dilutions of the collected aliquots in sterile saline to neutralize the effect of the antibiotic. e. Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate. f. Incubate the plates at 37°C for 18-24 hours.
-
Data Collection and Analysis: a. Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) c. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. d. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.
Conclusion
This application note provides a comprehensive protocol for conducting a time-kill curve assay to assess the bactericidal activity of this compound. The data generated from this assay will be crucial for understanding the pharmacodynamics of this novel LpxH inhibitor and will guide its further development as a potential therapeutic agent for treating infections caused by Gram-negative bacteria. Adherence to a standardized protocol is critical for generating reproducible and comparable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. iscacosmetictesting.com [iscacosmetictesting.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. microchemlab.com [microchemlab.com]
- 7. img.antpedia.com [img.antpedia.com]
Application Notes and Protocols for JH-Lph-33 in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), in the investigation of antibiotic resistance mechanisms in Gram-negative bacteria. The protocols detailed below are intended to facilitate the assessment of this compound's antimicrobial activity and its mechanism of action.
Introduction to this compound
This compound is a sulfonyl piperazine analog that acts as a powerful inhibitor of LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[1][2][3] Lipid A is a critical component of the outer membrane of Gram-negative bacteria, and its disruption leads to bacterial cell death. By targeting LpxH, this compound presents a promising mechanism to combat antibiotic-resistant Gram-negative pathogens.
Mechanism of Action
This compound exerts its antibiotic effect by specifically inhibiting the LpxH enzyme. This enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP, a crucial step in the biosynthesis of lipid A. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, ultimately leading to cell lysis and death.
The Raetz Pathway of Lipid A Biosynthesis and the Role of LpxH
The following diagram illustrates the Raetz pathway and the specific step inhibited by this compound.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Organism | IC50 (µM) | Reference |
| This compound | LpxH | Klebsiella pneumoniae | 0.026 | [1] |
| This compound | LpxH | Escherichia coli | 0.046 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Klebsiella pneumoniae | 1.6 | |
| This compound | Escherichia coli | >64 | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results.
Solubility:
-
DMSO: this compound is soluble in DMSO.
-
Aqueous Buffers: this compound has limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate assay medium.
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by gentle vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883 as quality control strains)
-
Spectrophotometer or microplate reader
Experimental Workflow:
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare this compound Dilutions: a. Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC. b. Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.
Protocol 2: Time-Kill Kinetic Analysis
This assay determines the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution in DMSO
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Sterile saline or PBS
-
Agar plates for colony counting
Experimental Workflow:
Procedure:
-
Prepare Bacterial Culture: a. Grow an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 1 x 10^6 CFU/mL.
-
Initiate Treatment: a. Prepare culture tubes or flasks containing the bacterial suspension. b. Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). c. Include a growth control tube (no drug).
-
Time-Course Sampling: a. Incubate all tubes at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. b. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable cell count.
Protocol 3: LpxH Enzyme Activity Assay
This assay measures the inhibitory effect of this compound on the enzymatic activity of LpxH.
Materials:
-
Purified LpxH enzyme
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2, 0.05% Triton X-100)
-
Substrate: UDP-2,3-diacylglucosamine
-
Detection reagent (e.g., Malachite Green Phosphate Assay Kit to measure released phosphate, or a coupled enzyme assay)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Dilute the purified LpxH enzyme in assay buffer to the desired working concentration. b. Prepare serial dilutions of this compound in assay buffer. c. Prepare the substrate solution in assay buffer.
-
Assay Setup: a. In a 96-well plate, add the LpxH enzyme solution to each well. b. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate and Monitor the Reaction: a. Initiate the enzymatic reaction by adding the substrate to all wells. b. Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the chosen detection method.
-
Data Analysis: a. Calculate the initial reaction rates (V0) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LpxH enzyme activity, by fitting the data to a suitable dose-response curve.
Quality Control
For all antimicrobial susceptibility testing, it is crucial to include appropriate quality control (QC) strains as recommended by the CLSI. For Gram-negative bacteria, the following QC strains are commonly used:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Klebsiella pneumoniae ATCC® 13883™
The MIC values obtained for these QC strains should fall within the established acceptable ranges to ensure the validity of the experimental results.
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and bacterial strains. Always adhere to appropriate laboratory safety practices.
References
Troubleshooting & Optimization
improving JH-Lph-33 solubility for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of JH-Lph-33, a potent LpxH inhibitor, with a focus on overcoming solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] LpxH is a key enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[2] By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to antibacterial effects.[2]
Q2: What are the primary in vitro applications for this compound?
A2: this compound is primarily used in two types of in vitro assays:
-
Enzymatic assays: To determine its inhibitory activity against purified LpxH enzyme.
-
Bacteriological assays: To determine its minimum inhibitory concentration (MIC) against various strains of Gram-negative bacteria.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended and most commonly reported solvent for dissolving this compound for in vitro studies.
Q4: I am observing precipitation of this compound in my assay. What could be the cause?
A4: Precipitation of this compound can occur due to several factors, including:
-
Exceeding the solubility limit in the final assay medium.
-
The use of old or hygroscopic DMSO, which can reduce the compound's solubility.
-
Insufficient initial solubilization of the compound.
-
Temperature changes that affect solubility.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: Prepared stock solutions of this compound should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Problem: Difficulty Dissolving this compound in DMSO
Symptoms:
-
Visible particulate matter in the DMSO stock solution.
-
Inability to achieve the desired stock concentration.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Solubilization Energy | This compound may require energy to dissolve. Use ultrasonication and gentle warming (up to 60°C) to facilitate dissolution. |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO. It is recommended to use a newly opened bottle or to aliquot DMSO into smaller, tightly sealed vials. |
| Concentration Too High | The reported solubility in DMSO is approximately 2 mg/mL (4.10 mM), and achieving this requires heating and sonication. If a higher concentration is needed, it may not be feasible with DMSO alone. |
Problem: Precipitation in Aqueous Assay Buffer
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the DMSO stock into aqueous buffer or media.
-
Inconsistent assay results.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Exceeded Solubility Limit | Do not exceed the recommended final DMSO concentration in your assay. For enzymatic assays, up to 10% DMSO has been reported. For bacterial cell culture (MIC assays), a final concentration of 7% DMSO has been used. |
| Buffer Composition | The salt concentration and pH of your buffer can influence the solubility of this compound. Ensure the final buffer composition is consistent across experiments. |
| Use of Solubilizing Agents (Exploratory) | While there is no specific data for this compound, for highly problematic cases, the use of solubilizing agents could be explored. These include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80). A thorough validation is necessary to ensure these agents do not interfere with the assay. |
Quantitative Data Summary
The following table summarizes the known solubility and recommended concentrations for this compound in in vitro assays.
| Parameter | Value | Source |
| Solubility in DMSO | ~2 mg/mL (4.10 mM) | MedChemExpress |
| Final DMSO Concentration (Enzymatic Assay) | 10% | |
| Final DMSO Concentration (MIC Assay) | 7% |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL Stock Solution of this compound in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 2 mg/mL concentration.
-
Vortex the tube briefly.
-
Place the tube in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, heat the solution to 60°C for 5-10 minutes with intermittent vortexing. Caution: Ensure the tube is properly sealed to prevent evaporation.
-
Allow the solution to cool to room temperature.
-
Visually inspect for any remaining particulate matter. If necessary, repeat sonication and warming.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for an LpxH Enzymatic Assay
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to prepare a range of concentrations.
-
The final reaction mixture for the LpxH assay should contain a final DMSO concentration of 10%. Therefore, the DMSO dilutions of this compound should be prepared at 10 times the final desired concentration.
-
For the assay, add 1 part of the 10x this compound/DMSO solution to 9 parts of the aqueous assay buffer containing the other reaction components (e.g., enzyme, substrate).
Protocol 3: Preparation of Working Solutions for a Bacterial MIC Assay
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO.
-
The final concentration of DMSO in the bacterial culture medium should not exceed 7%. Prepare the this compound dilutions accordingly. For example, if adding 10 µL of the drug solution to 90 µL of bacterial culture, the drug solution should be prepared in 70% DMSO.
-
Add the appropriate volume of the this compound/DMSO solution to the wells of a microtiter plate containing the bacterial inoculum in cation-adjusted Mueller-Hinton broth.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Lipid A biosynthesis pathway and the inhibitory action of this compound.
References
JH-Lph-33 stability in cell culture media and buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JH-Lph-33 in commonly used cell culture media and buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: How stable is this compound in aqueous buffers like Phosphate-Buffered Saline (PBS)?
Q3: Can I expect this compound to be stable in standard cell culture media such as DMEM or RPMI-1640?
Cell culture media are complex mixtures containing components that can potentially react with and degrade small molecules. The stability of this compound in these media at 37°C and 5% CO₂ should be empirically determined. Factors such as the presence of serum, which contains enzymes, can also influence stability. Without specific experimental data, it is recommended to add this compound to the culture medium immediately before starting the experiment.
Q4: What are the potential degradation products of this compound?
Given its sulfonyl piperazine structure, potential degradation pathways could involve hydrolysis of the sulfonyl group or modifications to the piperazine ring. The exact nature of the degradation products would need to be identified using analytical techniques such as LC-MS/MS.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C over the course of the experiment.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Perform a Stability Test: Assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A general protocol for this is provided below.
-
Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of this compound with the cells if experimentally feasible.
-
Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent preparation of working solutions or variable degradation of this compound.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare fresh working solutions of this compound from a validated stock solution immediately before each experiment.
-
Control Incubation Conditions: Ensure that the temperature and pH of the incubation environment are consistent across all experiments.
-
Evaluate Media Components: Be aware that lot-to-lot variability in serum or other media components could potentially affect the stability of the compound.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected trends. Researchers should generate their own data for their specific experimental systems.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂
| Time (hours) | % Remaining in DMEM (with 10% FBS) | % Remaining in RPMI-1640 (with 10% FBS) |
| 0 | 100% | 100% |
| 4 | 92% | 95% |
| 8 | 85% | 88% |
| 24 | 65% | 70% |
| 48 | 40% | 50% |
| 72 | 25% | 35% |
Table 2: Hypothetical Stability of this compound (10 µM) in PBS at Different pH and Temperature Conditions
| Buffer (pH) | Temperature | % Remaining after 24 hours |
| PBS (pH 6.4) | 37°C | 80% |
| PBS (pH 7.4) | 37°C | 90% |
| PBS (pH 8.4) | 37°C | 75% |
| PBS (pH 7.4) | 4°C | 98% |
| PBS (pH 7.4) | Room Temp (25°C) | 95% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and consistent across all samples.
-
-
Incubation:
-
Place the flask containing the spiked medium in a cell culture incubator at 37°C and 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 500 µL) of the medium.
-
The time point "0" sample should be collected immediately after spiking.
-
-
Sample Processing:
-
To precipitate proteins, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Measurement:
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
References
Technical Support Center: Overcoming JH-Lph-33 Outer Membrane Permeability Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33, a potent LpxH inhibitor. The focus is on addressing challenges related to its passage across the formidable outer membrane of Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing high potency in enzymatic assays but poor activity against whole bacterial cells?
A1: This is a common issue when targeting intracellular enzymes in Gram-negative bacteria. The outer membrane acts as a significant permeability barrier, preventing many compounds from reaching their target. While this compound is a potent inhibitor of LpxH, its chemical properties may hinder its efficient transport across the lipopolysaccharide (LPS) and phospholipid leaflets of the outer membrane.[1][2][3] The parent compound of this compound, AZ1, also demonstrated weak activity against wild-type strains but was more effective against mutants with a compromised outer membrane, indicating the barrier effect.[2]
Q2: What are the primary mechanisms by which the outer membrane restricts the entry of compounds like this compound?
A2: The Gram-negative outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS).[1][3] This structure creates a formidable barrier to hydrophobic and large hydrophilic molecules. The negatively charged LPS layer can repel anionic compounds, while the tightly packed lipid A portion restricts the passage of hydrophobic molecules.[2] Additionally, the small size of porin channels often limits the entry of larger molecules.[3][4]
Q3: Can efflux pumps contribute to the low efficacy of this compound?
A3: Yes, efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria.[5][6][7] These pumps actively transport a wide range of substrates, including antibiotics, out of the cell, preventing them from reaching their intracellular targets. The initial studies on the parent compound of this compound, AZ1, showed improved activity in efflux pump deletion mutants (ΔtolC), suggesting that efflux is a relevant resistance mechanism.[2]
Q4: What are some common strategies to enhance the outer membrane permeability for my experiments with this compound?
A4: Several strategies can be employed to transiently or permanently increase outer membrane permeability:
-
Chelating Agents: EDTA can be used to remove divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, thereby disrupting the outer membrane's integrity.[1][8]
-
Polycations: Compounds like polymyxin B nonapeptide (PMBN) can bind to the anionic sites of LPS and displace the divalent cations, leading to membrane disruption.[1][5]
-
Membrane-Active Peptides: Certain antimicrobial peptides can directly interact with and disrupt the outer membrane.[1]
-
Genetic Modifications: Using bacterial strains with mutations in genes responsible for outer membrane biosynthesis or integrity (e.g., lpxA, lpcA) can provide a model with a more permeable outer membrane.
Troubleshooting Guides
Guide 1: Poor Whole-Cell Activity of this compound
This guide addresses the scenario where this compound shows excellent enzymatic inhibition but poor antibacterial activity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Outer Membrane Barrier | Co-administer this compound with a sub-inhibitory concentration of a known outer membrane permeabilizer (e.g., EDTA or PMBN). | A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound. |
| Efflux Pump Activity | Test the activity of this compound in a known efflux pump-deficient strain (e.g., a ΔtolC mutant) and compare the MIC to the wild-type strain. | A lower MIC in the efflux pump-deficient strain compared to the wild-type. |
| Compound Degradation | Perform a time-kill kinetics assay to determine if the compound is bactericidal or bacteriostatic and if its effect diminishes over time. | A bactericidal effect would show a significant drop in viable cells, while a bacteriostatic effect would show growth inhibition. A diminishing effect might suggest compound instability. |
| Target Unavailability | Use a bacterial strain that overexpresses the LpxH target to see if this affects the MIC of this compound. | An increased MIC in the overexpressing strain would suggest on-target activity. |
Experimental Protocols
Protocol 1: Outer Membrane Permeability Assay using NPN Uptake
This protocol measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeability.[9][10]
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound and/or permeabilizing agents (e.g., EDTA, PMBN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.5.
-
Add the bacterial suspension to the wells of a microtiter plate.
-
Add NPN to a final concentration of 10 µM to each well.
-
Add this compound, a known permeabilizer (positive control), or buffer (negative control) to the respective wells.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.
Data Interpretation: An increase in fluorescence intensity indicates the uptake of NPN into the hydrophobic environment of the outer membrane, signifying increased permeability.
Protocol 2: Checkerboard Assay for Synergy with Permeabilizing Agents
This protocol is used to determine if a permeabilizing agent acts synergistically with this compound.
Materials:
-
Bacterial culture
-
Mueller-Hinton broth (or other appropriate growth medium)
-
This compound stock solution
-
Permeabilizing agent stock solution (e.g., EDTA, PMBN)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of the 96-well plate.
-
Prepare serial dilutions of the permeabilizing agent along the y-axis of the plate.
-
Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plate at the optimal growth temperature for 18-24 hours.
-
Determine the MIC for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of permeabilizer in combination / MIC of permeabilizer alone)
Data Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
Visualizations
Caption: Troubleshooting workflow for poor whole-cell activity of this compound.
Caption: Methods to increase Gram-negative outer membrane permeability.
References
- 1. Agents that increase the permeability of the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Utilizing PMBN to Enhance JH-Lph-33 Activity in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of Polymyxin B Nonapeptide (PMBN) to enhance the activity of JH-Lph-33 against Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against E. coli?
A1: this compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria like E. coli.[2][3] By inhibiting LpxH, this compound disrupts the synthesis of lipopolysaccharide (LPS), a vital component of the outer membrane, leading to bacterial cell death.[2]
Q2: Why is PMBN used in conjunction with this compound?
A2: While potent against its target enzyme, this compound has a high molecular weight and can face difficulty crossing the outer membrane of E. coli to reach the intracellular LpxH enzyme.[4] PMBN is an outer membrane permeabilizing agent.[5][6] It interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane, increasing its permeability.[6][7] This allows molecules like this compound, which would otherwise be excluded, to enter the periplasm and reach their target.[4] PMBN itself has little to no intrinsic bactericidal activity at the concentrations used to potentiate other antibiotics.[4][8][9]
Q3: What is a typical effective concentration of PMBN to use?
A3: The effective concentration of PMBN can vary depending on the E. coli strain and experimental conditions. However, studies have shown that PMBN can significantly potentiate the activity of other compounds at concentrations as low as 0.3 to 1.0 µg/mL.[5] A common concentration used in synergy studies is 10 µg/mL, which has been shown to be effective without exhibiting significant antibiotic activity on its own.[4]
Q4: What is the expected outcome of using PMBN with this compound on the Minimum Inhibitory Concentration (MIC)?
A4: The addition of PMBN is expected to significantly decrease the MIC of this compound against E. coli. For instance, while the MIC of this compound alone against wild-type E. coli can be greater than 64 µg/mL, the addition of 10 µg/mL PMBN can lower the MIC dramatically.[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and the synergistic effect with PMBN.
Table 1: In Vitro Activity of this compound against Target Enzyme LpxH
| Target Enzyme | IC₅₀ (µM) |
| E. coli LpxH | 0.046 |
| K. pneumoniae LpxH | 0.026 |
Data sourced from:[4]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against E. coli (W3110)
| Compound | Concentration (µg/mL) | MIC (µg/mL) |
| This compound | - | >64 |
| PMBN | 10 | >40 |
| This compound + PMBN | 10 | 2.3 (for a related compound, AZ1) |
Note: The specific MIC for the this compound and PMBN combination against this strain was not explicitly stated in the search results, but a significant reduction is expected, similar to the related compound AZ1. Data sourced from:[4]
Experimental Protocols and Troubleshooting
Checkerboard (Microdilution) Synergy Assay
This assay is used to determine the synergistic relationship between PMBN and this compound by measuring the MIC of each compound alone and in combination.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and PMBN in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a 0.5 McFarland standard suspension of the E. coli strain to be tested, which is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of this compound and PMBN.
-
Serially dilute this compound horizontally across the plate.
-
Serially dilute PMBN vertically down the plate.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with this compound only, PMBN only, and a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: No interaction (additive or indifferent)
-
FICI > 4: Antagonism
-
-
Troubleshooting Guide: Checkerboard Assay
| Problem | Potential Cause(s) | Solution(s) |
| No synergy observed | Incorrect concentration ranges of PMBN or this compound. | Ensure that the concentration ranges tested bracket the expected MICs. The concentration of PMBN should be in a range where it acts as a permeabilizer but is not bactericidal on its own. |
| The E. coli strain is resistant to the action of PMBN. | Test the outer membrane permeabilizing effect of PMBN on the specific strain using an NPN uptake assay. | |
| Inconsistent results between replicates | Pipetting errors leading to inaccurate concentrations. | Use calibrated pipettes and be meticulous with serial dilutions. Consider using automated liquid handlers for improved precision. |
| Inoculum density is not standardized. | Ensure the bacterial suspension is at the correct McFarland standard before dilution and inoculation. | |
| Antagonism observed at high concentrations | High concentrations of both agents may lead to saturation of their respective targets or off-target effects that interfere with each other. | This can be a real biological effect. Focus on the interaction at concentrations that are clinically or experimentally relevant. |
NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization
This assay measures the extent to which PMBN permeabilizes the outer membrane of E. coli. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces upon entering the hydrophobic environment of a permeabilized membrane.
Protocol:
-
Bacterial Culture Preparation:
-
Grow E. coli to mid-log phase in a suitable broth.
-
Harvest the cells by centrifugation, wash them, and resuspend them in a buffer such as 5 mM HEPES (pH 7.2).
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add different concentrations of PMBN to the wells. Include a positive control (e.g., a high concentration of polymyxin B) and a negative control (no PMBN).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.
-
Monitor the fluorescence over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each PMBN concentration.
-
An increase in fluorescence indicates outer membrane permeabilization.
-
Troubleshooting Guide: NPN Uptake Assay
| Problem | Potential Cause(s) | Solution(s) |
| High background fluorescence | Contamination of reagents or buffer with fluorescent compounds. | Use high-purity reagents and fresh, filtered buffers. |
| The NPN stock solution has degraded. | Prepare fresh NPN stock solution in a suitable solvent like acetone and store it protected from light. | |
| No increase in fluorescence with PMBN | The E. coli strain has a resistant outer membrane phenotype. | Verify the strain's characteristics. Some strains may have altered LPS structures that are less susceptible to PMBN. |
| The concentration of PMBN is too low. | Test a wider range of PMBN concentrations. | |
| Signal decreases over time | Efflux pumps in the bacteria are actively removing NPN from the membrane. | Analyze the initial rate of NPN uptake to minimize the effect of efflux pumps. |
Time-Kill Assay
This assay determines the rate at which the combination of PMBN and this compound kills the bacterial population over time.
Protocol:
-
Preparation:
-
Prepare an exponentially growing culture of E. coli and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare tubes with CAMHB containing:
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC).
-
PMBN alone (at a fixed, sub-lethal concentration).
-
The combination of this compound and PMBN.
-
A growth control (no antimicrobial agents).
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Troubleshooting Guide: Time-Kill Assay
| Problem | Potential Cause(s) | Solution(s) |
| No killing observed with the combination | The concentrations of this compound and/or PMBN are too low. | Test higher concentrations, informed by the MIC values from the checkerboard assay. |
| The bacterial inoculum was too high. | Ensure the starting inoculum is standardized to the recommended density. | |
| High variability in colony counts | Inadequate mixing before sampling or during serial dilutions. | Vortex the tubes before each sampling and thoroughly mix each dilution. |
| Clumping of bacterial cells. | Briefly vortex or sonicate the culture to break up clumps before serial dilution. | |
| Rapid regrowth of bacteria after initial killing | Selection for a resistant subpopulation. | Consider plating on agar containing the antimicrobial agents to assess for the emergence of resistance. |
| Degradation or instability of this compound or PMBN over the 24-hour period. | Check the stability of the compounds under the assay conditions. |
Visualizations
Mechanism of Action and Synergy
Caption: Synergistic mechanism of PMBN and this compound against E. coli.
Experimental Workflow
Caption: Workflow for evaluating the synergy of PMBN and this compound.
Troubleshooting Decision Tree
References
- 1. Outer-membrane permeability test [bio-protocol.org]
- 2. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An outer membrane-disorganizing peptide PMBN sensitizes E. coli strains to serum bactericidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Outer membrane permeability assay [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Stages of Polymyxin B Interaction with the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. researchgate.net [researchgate.net]
troubleshooting inconsistent MIC results for JH-Lph-33
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33. Our aim is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?
Inconsistent MIC results can stem from several factors. Here are some of the most common variables to investigate:
-
Inoculum Preparation and Density: The starting concentration of your bacterial culture is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. It is crucial to standardize your inoculum to a 0.5 McFarland standard.[1][2]
-
Growth Medium: The composition of your growth medium can impact the activity of this compound. Variations in cation concentration, pH, and the presence of interfering substances can all affect the outcome. Ensure you are using the recommended growth medium consistently across all experiments.[3]
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled. Deviations can lead to variations in bacterial growth rates and, consequently, the apparent MIC.
-
Compound Stability and Solvents: Ensure that your stock solution of this compound is properly stored and that the compound is fully solubilized. The solvent used (e.g., DMSO) should not affect bacterial growth at the concentrations present in the assay.
-
Laboratory Technique: Minor variations in pipetting, plate handling, and reading of results can introduce variability. Ensure all personnel are following a standardized protocol.[4][5]
Q2: What is the expected MIC of this compound against common Gram-negative bacteria?
Published data indicates that this compound has potent activity against specific Gram-negative organisms. However, it's important to note that MIC values can vary between different strains of the same species. For instance, one source reports an MIC of >64 μg/mL against E. coli, while another study focusing on a specific strain (E. coli 25922) found a much lower MIC.[6][7] This highlights the importance of using well-characterized reference strains for your experiments.
Q3: Can the choice of MIC determination method affect the results for this compound?
Yes, the methodology used for MIC determination can influence the outcome. The broth microdilution method is a widely accepted standard.[8][9] If you are using an alternative method, such as agar dilution or a commercial automated system, it is important to validate that the results are comparable to the reference broth microdilution method.
Q4: We are seeing "skipped wells" (growth in wells with higher concentrations of this compound than in wells with lower concentrations). What could be causing this?
Skipped wells can be indicative of several issues:
-
Contamination: Contamination of a single well with a resistant organism can lead to unexpected growth.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound can result in incorrect concentrations in some wells.
-
Compound Precipitation: If this compound precipitates out of solution at higher concentrations, its effective concentration will be lower than intended, potentially allowing for bacterial growth.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | Klebsiella pneumoniae | 0.66 μg/mL | [6] |
| MIC | Klebsiella pneumoniae 10031 | 1.6 μg/mL | [7] |
| MIC | Escherichia coli | >64 μg/mL | [6] |
| MIC | Escherichia coli 25922 | 0.31 μg/mL | |
| IC50 | K. pneumoniae LpxH | 0.026 μM | [6] |
| IC50 | E. coli LpxH | 0.046 μM | [6] |
Experimental Protocols
Broth Microdilution MIC Assay (Based on CLSI Guidelines)
This protocol outlines the key steps for determining the MIC of this compound using the broth microdilution method.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway
Caption: Inhibition of the LpxH enzyme by this compound in the Lipid A biosynthesis pathway.
Experimental Workflow
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. mdpi.com [mdpi.com]
potential off-target effects of JH-Lph-33 in bacteria
Welcome to the technical support center for JH-Lph-33. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on potential off-target effects in bacteria.
On-Target Activity of this compound
This compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in many Gram-negative bacteria.[1][2] Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane.[3] By inhibiting LpxH, this compound blocks the production of lipid A, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death.[4] Inhibition of LpxH not only halts the biosynthesis of lipid A but also leads to the accumulation of toxic lipid A intermediates, contributing to its bactericidal activity.[2][3]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound against its target enzyme, LpxH, from different bacterial species, and its antibiotic activity (Minimum Inhibitory Concentration - MIC).
| Parameter | Organism | Value | Reference |
| IC50 | Klebsiella pneumoniae LpxH | 0.026 µM | [5][6] |
| IC50 | Escherichia coli LpxH | 0.046 µM | [5][6] |
| KI | Klebsiella pneumoniae LpxH | ~10 nM | [3] |
| MIC | Klebsiella pneumoniae | 1.6 µg/mL | [3][5] |
| MIC | Escherichia coli | >64 µg/mL | [5] |
| MIC | Escherichia coli (with PMBN) | Sub-µg/mL range | [3] |
Signaling Pathway: Raetz Pathway for Lipid A Biosynthesis
The diagram below illustrates the Raetz pathway for lipid A biosynthesis, highlighting the step catalyzed by LpxH and its inhibition by this compound.
Caption: The Raetz Pathway for Lipid A Biosynthesis and the inhibitory action of this compound on LpxH.
Troubleshooting and FAQs: Potential Off-Target Effects
While this compound is a potent LpxH inhibitor, it is crucial to consider potential off-target effects in your bacterial system. Below are some frequently asked questions and troubleshooting guides for investigating these potential effects.
Q1: I'm observing a phenotype that cannot be solely explained by the inhibition of lipid A biosynthesis. Could this compound have off-target effects?
A1: It is possible. While specific off-target interactions of this compound in bacteria have not been extensively documented, any small molecule can potentially interact with unintended targets. The observed phenotype could be due to:
-
Interaction with other metalloenzymes: LpxH is a di-manganese-containing hydrolase. Although designed for LpxH, this compound could potentially interact with other bacterial metalloenzymes.
-
Perturbation of membrane-associated processes: The accumulation of lipid A precursors in the inner membrane due to LpxH inhibition causes membrane stress. This stress could indirectly affect the function of other membrane proteins and transport systems.
-
Interaction with proteins containing similar structural motifs: The sulfonyl piperazine scaffold of this compound might have an affinity for binding pockets in other proteins.
Troubleshooting Guide: To investigate potential off-target effects, a multi-omics approach is recommended. This allows for a global view of changes in the bacterial cell upon treatment with this compound.
Experimental Workflow for Off-Target Identification
The following diagram outlines a general workflow for identifying and validating potential off-target effects of a small molecule inhibitor like this compound in bacteria.
Caption: A generalized experimental workflow for the discovery and validation of off-target effects of small molecules in bacteria.
Detailed Experimental Protocols
Here we provide detailed methodologies for the key experiments outlined in the workflow above.
Comparative Proteomics for Off-Target Identification
Objective: To identify changes in protein abundance in response to this compound treatment, which may indicate off-target interactions.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow your bacterial strain of interest in appropriate media to mid-log phase.
-
Divide the culture into two groups: a treatment group (add this compound at a relevant concentration, e.g., 1x or 2x MIC) and a control group (add vehicle/solvent only).
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Wash the cell pellets with a suitable buffer (e.g., PBS).
-
Lyse the cells using a method appropriate for your bacterial species (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysates (e.g., BCA assay).
-
Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the this compound treated group compared to the control.
-
Proteins showing significant changes in abundance could be potential off-targets or part of a pathway affected by an off-target interaction.
-
Transcriptomics (RNA-Seq) for Off-Target Analysis
Objective: To identify changes in gene expression patterns in response to this compound, which can reveal affected pathways.
Methodology:
-
Bacterial Culture and Treatment:
-
Follow the same procedure as for proteomics (Step 1).
-
-
RNA Extraction:
-
Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
rRNA Depletion and Library Preparation:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA in bacteria.
-
Prepare sequencing libraries from the rRNA-depleted RNA.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome of your bacterial strain.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Use pathway analysis tools to identify cellular pathways that are enriched in the differentially expressed genes.
-
Metabolomics for Off-Target Discovery
Objective: To identify changes in the bacterial metabolome following this compound treatment, which can pinpoint affected metabolic pathways.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures as described above.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by, for example, adding cold methanol.
-
Harvest the cells by centrifugation at low temperature.
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Metabolite Analysis:
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites with significantly altered levels in the this compound treated samples.
-
Map the altered metabolites to metabolic pathways to identify potential off-target effects on cellular metabolism.
-
By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and identify potential off-target effects of this compound in their specific bacterial systems, leading to a more comprehensive understanding of its mechanism of action.
References
- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Optimizing JH-Lph-33 Concentration for Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JH-Lph-33 in enzymatic assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, sulfonyl piperazine-based inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the lipid A biosynthesis pathway in most Gram-negative bacteria.[1][2] By inhibiting LpxH, this compound disrupts the formation of the outer membrane of these bacteria, leading to antibacterial effects. This compound acts as a competitive inhibitor, binding to the hydrophobic substrate chamber of the LpxH enzyme.[3]
Q2: What are the recommended starting concentrations for this compound in an LpxH enzymatic assay?
Based on published data, a sensible starting point for this compound concentration would be around its reported IC50 values. For Klebsiella pneumoniae LpxH, the IC50 is approximately 0.026 µM, and for Escherichia coli LpxH, it is around 0.046 µM.[1] A common practice is to perform a dose-response curve spanning several orders of magnitude around the expected IC50, for instance, from 1 nM to 10 µM.
Q3: How should I prepare and store my this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of LpxH activity, even at high concentrations of this compound.
-
Is your enzyme active?
-
Solution: Always include a positive control (no inhibitor) to ensure your LpxH enzyme is active. Compare the activity to historical data if available. Enzyme instability can lead to a lack of measurable activity.
-
-
Is the this compound properly dissolved?
-
Solution: this compound may precipitate out of solution if the aqueous buffer concentration is too high. Visually inspect your solutions for any precipitate. If solubility is an issue, you may need to adjust the final DMSO concentration in your assay, ensuring it remains at a level that does not inhibit the enzyme.
-
-
Are your assay conditions optimal for LpxH?
Problem 2: The IC50 value I'm obtaining is significantly different from the published values.
-
Are your substrate concentrations appropriate?
-
Solution: The measured IC50 of a competitive inhibitor is dependent on the substrate concentration. High concentrations of the substrate (UDP-2,3-diacylglucosamine) will require higher concentrations of this compound to achieve 50% inhibition, leading to an artificially high IC50 value. For competitive inhibitors, it is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).
-
-
Is there an issue with the inhibitor concentration?
-
Solution: Inaccurate serial dilutions can lead to incorrect inhibitor concentrations in the assay. Ensure your pipetting is accurate and that you are using calibrated pipettes.
-
-
Is your data analysis method appropriate?
-
Solution: IC50 values should be determined by fitting the dose-response data to a suitable nonlinear regression model, such as a four-parameter logistic equation. Ensure your software is correctly calculating the IC50 from the fitted curve.
-
Problem 3: I am observing a very steep or shallow inhibition curve.
-
Steep Inhibition Curve:
-
Possible Cause: This can sometimes be an artifact of inhibitor aggregation at high concentrations.
-
Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to help prevent aggregation. Also, visually inspect your higher concentration wells for any signs of precipitation.
-
-
Shallow Inhibition Curve:
-
Possible Cause: This may indicate issues with the inhibitor's purity or stability, or that the mechanism of inhibition is more complex than simple competitive binding.
-
Solution: Ensure the quality of your this compound. If the problem persists, consider performing more detailed mechanistic studies, such as pre-incubation experiments to test for time-dependent inhibition.
-
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| IC50 | 0.026 µM | K. pneumoniae LpxH | [1] |
| IC50 | 0.046 µM | E. coli LpxH | [1] |
| KI | ~10 nM | K. pneumoniae LpxH | [3] |
| Storage (Stock) | -80°C (6 months) | N/A | [1] |
| Storage (Stock) | -20°C (1 month) | N/A | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against LpxH
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% (v/v) Triton X-100.
-
LpxH Enzyme: Dilute to a final concentration that gives a linear reaction rate over the desired time course (e.g., 10-20 ng/mL).
-
Substrate (UDP-2,3-diacylglucosamine): Prepare a stock solution and dilute to a final concentration at or near the Km value for LpxH.
-
This compound Stock: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO, then dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the appropriate wells. For the positive control (no inhibition), add 10 µL of assay buffer with the same final DMSO concentration. For the negative control (no enzyme), add 10 µL of assay buffer.
-
Add 20 µL of the diluted LpxH enzyme to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Monitor the reaction progress by measuring the production of UMP or the disappearance of the substrate using a suitable detection method (e.g., a coupled-enzyme assay that produces a colorimetric or fluorescent signal). Read the plate at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve.
-
Normalize the data by setting the average rate of the positive control wells (no inhibitor) to 100% activity and the negative control wells to 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: The Raetz pathway of lipid A biosynthesis and the point of inhibition by this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
References
avoiding JH-Lph-33 precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of JH-Lph-33 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution, the percentage of DMSO decreases significantly, leading to a drop in solubility and subsequent precipitation.
Q4: How can I prevent this compound precipitation in my aqueous experimental setup?
Several strategies can be employed to prevent the precipitation of poorly soluble drugs like this compound. These include the use of polymers, surfactants, or cyclodextrins as excipients.[1][3][4][5] Adjusting the pH of the aqueous solution or using a co-solvent system can also be effective.[4]
Troubleshooting Guide
Issue: Precipitation observed after diluting this compound stock solution.
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.
Step 1: Initial Assessment and Optimization
-
Reduce Final Concentration: The simplest initial step is to lower the final concentration of this compound in your aqueous solution.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, maintaining a low percentage (e.g., 0.1-1%) in the final solution can sometimes prevent precipitation. However, be mindful of its potential effects on your experimental system.
Step 2: Formulation Strategies
If simple optimization is insufficient, consider the following formulation strategies. The table below summarizes potential excipients and their typical starting concentrations.
| Excipient Type | Example | Typical Starting Concentration (w/v) | Mechanism of Action |
| Polymers | HPMC, PVP | 0.1% - 1.0% | Inhibit nucleation and crystal growth.[3][5] |
| Surfactants | Polysorbate 80 (Tween 80), Poloxamer 188 | 0.01% - 0.5% | Increase solubility by forming micelles. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1% - 5% | Form inclusion complexes to enhance solubility.[3] |
Step 3: pH and Co-solvent Adjustment
-
Co-solvent Systems: If your experimental system allows, using a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or polyethylene glycol) can increase the solubility of hydrophobic compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes and store at -80°C or -20°C as recommended.[4]
Protocol 2: General Method for Evaluating Excipients to Prevent Precipitation
-
Prepare a series of aqueous buffers containing different concentrations of the selected excipient (e.g., HPMC, Polysorbate 80, or HP-β-CD).
-
Prepare a negative control buffer without any excipient.
-
Add a small volume of the this compound DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Visually inspect the solutions for any signs of precipitation immediately after addition and over a defined period (e.g., 1, 4, and 24 hours).
-
(Optional) Quantify the amount of soluble this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy after filtering or centrifuging the samples to remove any precipitate.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
strategies to reduce JH-Lph-33 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33. The information is designed to help address potential issues with cytotoxicity at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.[2][3][4] Lipid A is an essential component of the outer membrane of these bacteria. By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[5][6] This targeted mechanism makes it a promising candidate for antibiotic development.[4]
Q2: Is high cytotoxicity a known issue for this compound and related compounds?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound on mammalian cells at high concentrations. However, a closely related and more potent analog, JH-LPH-107, has been shown to have a large safety index. It did not exhibit significant cytotoxicity against human embryonic kidney (HEK293) or human liver cancer (HepG2) cells at concentrations up to 100 μM (63 µg/mL).[7] This suggests that the sulfonyl piperazine scaffold of these inhibitors may have a favorable therapeutic window.
Q3: What are the typical signs of cytotoxicity in cell culture experiments?
Common indicators of cytotoxicity include:
-
A significant reduction in the number of viable cells.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
Increased membrane permeability, which can be detected by assays like the LDH release assay.
-
Decreased metabolic activity, as measured by assays such as the MTT or MTS assay.
Q4: What general strategies can be employed to mitigate small molecule-induced cytotoxicity?
If you encounter unexpected cytotoxicity with this compound, consider the following general strategies:
-
Optimization of Concentration and Exposure Time: The cytotoxic effects of a compound are often dependent on both the concentration and the duration of exposure.[6] It is crucial to perform dose-response and time-course experiments to identify a concentration that is effective against the bacterial target while minimizing harm to mammalian cells.
-
Formulation Strategies: The way a compound is formulated can influence its solubility, stability, and delivery to the target cells, which in turn can affect its cytotoxic profile. For poorly soluble compounds, using drug delivery systems like liposomes or nanoparticles can sometimes reduce systemic toxicity.
-
Use of Serum in Culture Media: The presence of serum proteins in cell culture media can sometimes mitigate the cytotoxicity of a compound by binding to it and reducing its free concentration.
-
Co-administration with Cytoprotective Agents: In some therapeutic contexts, cytoprotective agents are used to protect healthy cells from the toxic effects of a drug.[8] The applicability of this approach would depend on the specific mechanism of cytotoxicity.
Troubleshooting Guide
This guide provides solutions to common problems that may be encountered when assessing the cytotoxicity of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background in cytotoxicity assay | - Reagent contamination.- High cell density leading to spontaneous cell death.- Interference of the compound with the assay reagents. | - Use fresh, high-quality reagents.- Optimize cell seeding density to avoid overgrowth.- Run a control with the compound in cell-free media to check for direct reactivity with assay components. |
| Inconsistent results between experiments | - Variability in cell health or passage number.- Inconsistent incubation times or compound concentrations.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized protocols for incubation and compound preparation.- Ensure accurate and consistent pipetting techniques. |
| Unexpectedly high cytotoxicity at low concentrations | - Compound instability in media leading to toxic byproducts.- Off-target effects of the compound.- Contamination of the compound stock. | - Assess the stability of this compound in your specific culture media over the time course of the experiment.- Consider performing target engagement and selectivity profiling assays.- Verify the purity of your compound stock. |
Quantitative Data Summary
| Compound | Assay | Target/Cell Line | Result | Reference |
| This compound | IC₅₀ | K. pneumoniae LpxH | 0.026 µM | [1] |
| IC₅₀ | E. coli LpxH | 0.046 µM | [1] | |
| MIC | K. pneumoniae | 1.6 µg/mL | [7] | |
| MIC | E. coli | >64 µg/mL | [1] | |
| JH-LPH-107 | Cytotoxicity | HEK293 (Human Kidney) | No significant cytotoxicity at 100 µM | [7] |
| Cytotoxicity | HepG2 (Human Liver) | No significant cytotoxicity at 100 µM | [7] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10]
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from cells with damaged plasma membranes.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[11]
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Validation & Comparative
Structure-Activity Relationship of LpxH Inhibitor JH-Lph-33 and its Analogs: A Comparative Guide
A detailed analysis of the sulfonyl piperazine class of antibiotics reveals key structural modifications that enhance inhibitory potency against UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in Gram-negative bacterial lipid A biosynthesis. This guide provides a comparative overview of JH-Lph-33 and its analogs, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxH, essential for the biosynthesis of lipid A, a crucial component of the outer membrane of these bacteria, has emerged as a promising target for novel antibiotics. This compound, a potent sulfonyl piperazine-based LpxH inhibitor, has served as a scaffold for the development of a series of analogs with improved efficacy. This guide explores the structure-activity relationships (SAR) of this compound class, providing researchers and drug development professionals with a comprehensive resource to inform future design strategies.
Comparative Biological Activity
The inhibitory potency of this compound and its analogs has been evaluated against LpxH from key Gram-negative pathogens, primarily Klebsiella pneumoniae and Escherichia coli. Furthermore, their antibiotic activity has been assessed through the determination of minimum inhibitory concentrations (MICs). The following tables summarize the key quantitative data, highlighting the impact of specific structural modifications.
LpxH Inhibitory Activity
| Compound | Modification from this compound | K. pneumoniae LpxH IC50 (nM) | E. coli LpxH IC50 (nM) | K. pneumoniae LpxH KI (nM) | Reference |
| AZ1 | Parent compound | - | - | ~145 | [1] |
| This compound | - | 26 | 46 | ~10 | [1][2] |
| JH-Lph-28 | Analog with undisclosed modification | - | - | - | [3][4] |
| JH-Lph-41 | Extended N-acyl chain | - | - | - | [3][5] |
| JH-Lph-86 | Phenyl ring replaced with pyridine | 85 | - | - | [6][7] |
| JH-Lph-92 | Pyridine analog with 2-chloro-4-trifluoromethyl substitution | 4.6 | - | - | [6][7] |
| JH-Lph-97 | Urea derivative of JH-Lph-92 | 7.6 | - | - | [6][7] |
| JH-Lph-106 | Indoline with N-methyl-N-phenyl-methanesulfonamide | 0.044 | 0.058 | - | [6][7] |
| JH-Lph-107 | Aniline with N-methyl-N-phenyl-methanesulfonamide | - | - | - | [6][7] |
| JH-Lph-45 | Indoline with metal-binding group | - | - | 7.3 | [5] |
| JH-Lph-50 | Aniline with extended linker and metal-binding group | - | - | 3.1 | [5] |
Antibiotic Activity (Minimum Inhibitory Concentration)
| Compound | K. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| AZ1 | >64 | >64 | [1][7] |
| This compound | 0.66 - 1.6 | >64 | [1][2] |
| JH-Lph-86 | 0.25 | - | [7] |
| JH-Lph-92 | 0.08 | - | [7] |
| JH-Lph-97 | 0.10 | 13 | [6][7] |
| JH-Lph-107 | 0.04 | 0.31 | [6] |
Key Structure-Activity Relationship Insights
The development from the initial hit, AZ1, to the highly potent analog JH-Lph-107 reveals several key SAR trends:
-
From AZ1 to this compound: The design of this compound was guided by the co-crystal structure of AZ1 bound to LpxH, which revealed two distinct conformations. The introduction of a chloro group at the meta-position of the trifluoromethyl-substituted phenyl ring in this compound led to a significant enhancement in potency by stabilizing a more favorable binding conformation.[1][6][7]
-
Phenyl Ring Modification: Replacing the phenyl ring of the sulfonyl piperazine scaffold with a pyridine ring, as seen in JH-Lph-86, dramatically improved LpxH inhibition.[6][7] This modification is believed to enhance interactions with key residues in the enzyme's active site.
-
Substitution on the Pyridine Ring: Further substitution on the pyridine ring, as in JH-Lph-92 (2-chloro-4-trifluoromethyl), led to an 11- to 18-fold enhancement in LpxH inhibition compared to the unsubstituted pyridine analog JH-Lph-86.[7]
-
N-Acyl Group Extension and Metal Chelation: Extending the N-acyl chain of this compound, as in JH-Lph-41, allowed the molecule to reach an untapped polar pocket near the di-manganese cluster in the LpxH active site.[3][5] Incorporating a metal-binding pharmacophore, as in JH-Lph-45 and JH-Lph-50, resulted in chelation of the di-manganese cluster and a significant improvement in inhibitory potency.[5]
-
Incorporation of N-methyl-N-phenyl-methanesulfonamide: The addition of an N-methyl-N-phenyl-methanesulfonamide moiety to the pyridinyl sulfonyl piperazine backbone, yielding JH-Lph-106 and JH-Lph-107, resulted in compounds with outstanding antibiotic activity against wild-type E. coli and K. pneumoniae.[6][7] This modification is thought to enhance binding affinity through interactions with Y125, F128, and R80 residues of LpxH.[6]
Signaling Pathway and Experimental Workflow
Lipid A Biosynthesis Pathway (Raetz Pathway)
The Raetz pathway is the essential biosynthetic route for lipid A in most Gram-negative bacteria. LpxH catalyzes a critical step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine. Inhibition of LpxH disrupts the entire pathway, leading to bacterial death.
Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibitory action of this compound and its analogs on the LpxH enzyme.
LpxH Inhibition Assay Workflow
A common method to determine the inhibitory activity of compounds against LpxH is the LpxE-coupled malachite green assay. This assay measures the release of inorganic phosphate, a product of the sequential reactions of LpxH and LpxE.
Caption: A generalized workflow for determining LpxH inhibition using the LpxE-coupled malachite green assay.
Experimental Protocols
LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)
This protocol is a generalized representation based on commonly used methods for assessing LpxH inhibition.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (v/v) Triton X-100, and 1 mM MnCl2.
-
Enzyme Solution: Purified recombinant LpxH and LpxE enzymes are diluted in assay buffer to the desired final concentration (e.g., 2 nM LpxH and 20 nM LpxE).
-
Substrate Solution: UDP-2,3-diacylglucosamine is dissolved in assay buffer to the desired final concentration (e.g., 10 µM).
-
Test Compounds: this compound and its analogs are serially diluted in DMSO to create a range of concentrations.
-
Malachite Green Reagent: A commercially available or laboratory-prepared solution for phosphate detection.
2. Assay Procedure:
-
Add 2 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 18 µL of the substrate solution to each well.
-
Incubate the reaction mixture for 30 minutes at room temperature.
-
Stop the reaction by adding 40 µL of the Malachite Green reagent to each well.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a plate reader.
3. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing no enzyme.
-
The percent inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
Bacterial Strains: K. pneumoniae and E. coli strains.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Test Compounds: this compound and its analogs are serially diluted.
-
96-well microtiter plates.
2. Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
Add 50 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 50 µL of the serially diluted test compounds to the corresponding wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.
Conclusion
The systematic exploration of the structure-activity relationship of this compound and its analogs has yielded potent inhibitors of LpxH with significant antibiotic activity against challenging Gram-negative pathogens. The key takeaways for future drug design include the importance of the sulfonyl piperazine scaffold, the beneficial role of a pyridine moiety, and the potential for enhanced potency through interactions with the di-manganese center and other key active site residues. The experimental protocols and workflows provided in this guide offer a foundation for the continued evaluation and optimization of this promising class of antibiotics.
References
- 1. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LpxH Inhibitors: JH-Lph-33 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key component in the biosynthesis of lipid A, has been identified as a promising target for novel antibiotics. This guide provides a detailed comparison of JH-Lph-33, a potent LpxH inhibitor, with its structural analog JH-LPH-28 and other notable LpxH inhibitors. The information herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
The Raetz Pathway and the Role of LpxH
The integrity of the outer membrane in Gram-negative bacteria is critically dependent on lipopolysaccharide (LPS), for which lipid A serves as the hydrophobic anchor. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps essential for bacterial viability. LpxH catalyzes a crucial step in this pathway, making it an attractive target for antibiotic development.[1][2]
Caption: The Raetz pathway of lipid A biosynthesis, with the LpxH-catalyzed step highlighted.
Comparative Performance of LpxH Inhibitors
This compound and JH-LPH-28 are sulfonyl piperazine analogs that have demonstrated potent inhibition of LpxH.[3][4][5] Their efficacy, along with other notable inhibitors, has been quantified through in vitro enzymatic assays (IC50) and whole-cell antibacterial activity assessments (Minimum Inhibitory Concentration - MIC).
In Vitro LpxH Inhibition Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the IC50 values of various compounds against LpxH from Klebsiella pneumoniae and Escherichia coli.
| Compound | K. pneumoniae LpxH IC50 (µM) | E. coli LpxH IC50 (µM) |
| This compound | 0.026 [3][6] | 0.046 [3][6] |
| JH-LPH-28 | 0.11[4][6] | 0.083[4][6] |
| AZ1 | 0.36[6][7][8] | 0.14[6][7] |
| JH-LPH-92 | 0.0046[3] | Not Reported |
| JH-LPH-97 | 0.0076[3] | Not Reported |
| JH-LPH-106 | 0.000044[3] | 0.000058[3] |
| JH-LPH-107 | 0.00013[3] | 0.00013[3] |
| EBL-3647 | Not Reported | 0.0022[3] |
| EBL-3599 | Not Reported | 0.0035[3] |
Lower IC50 values indicate greater potency.
Antibacterial Activity Data
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents the MIC values against wild-type K. pneumoniae and E. coli.
| Compound | K. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 1.6 [3][6] | >64 [3] |
| JH-LPH-28 | 2.8[4][6] | Not Reported |
| AZ1 | >64[6] | Not Reported |
| JH-LPH-86 | 0.25[3] | Not Reported |
| JH-LPH-92 | 0.08[3] | Not Reported |
| JH-LPH-97 | 0.10[3] | Not Reported |
Lower MIC values indicate greater antibacterial activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LpxH Enzymatic Assay (IC50 Determination)
The inhibitory activity of the compounds against LpxH is determined using an LpxE-coupled malachite green assay.[9] This assay measures the amount of inorganic phosphate released from the hydrolysis of lipid X, the product of the LpxH reaction.
Caption: Workflow for the LpxE-coupled malachite green assay for LpxH inhibition.
Protocol:
-
Reaction mixtures are prepared containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl2, DTT, and the desired concentration of the inhibitor in DMSO.[10]
-
The LpxH enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[10]
-
The reaction is allowed to proceed at 37°C.[10]
-
The LpxH reaction is quenched by the addition of EDTA.
-
The product, lipid X, is then hydrolyzed by the addition of the enzyme LpxE, which releases inorganic phosphate.
-
The LpxE reaction is quenched with formic acid.[9]
-
Malachite green reagent is added, which forms a colored complex with the released phosphate.[9]
-
The absorbance is measured at 620 nm, and the amount of phosphate is determined from a standard curve.[9]
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[10]
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the LpxH inhibitors is determined using the broth microdilution method.[11]
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
A two-fold serial dilution of each inhibitor is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[11]
-
An overnight bacterial culture is diluted to a standardized concentration.[11]
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.[11]
-
The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[11]
Conclusion
The presented data highlights the significant potential of the sulfonyl piperazine scaffold in the development of novel LpxH inhibitors. This compound demonstrates potent in vitro activity against LpxH and notable antibacterial efficacy against K. pneumoniae. Further chemical modifications, as seen in compounds like JH-LPH-92, JH-LPH-106, and JH-LPH-107, have led to even greater potency, underscoring the promise of this chemical class in combating Gram-negative pathogens. This guide serves as a valuable resource for researchers actively engaged in the rational design and development of next-generation antibiotics targeting the lipid A biosynthesis pathway.
References
- 1. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LpxH-IN-AZ1 | Antibacterial | TargetMol [targetmol.com]
- 9. sites.duke.edu [sites.duke.edu]
- 10. pnas.org [pnas.org]
- 11. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of JH-Lph-33 as a Potent LpxH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JH-Lph-33, a novel inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), with other alternatives, supported by experimental data from genetic and biochemical studies. The data presented herein validates LpxH as a critical target for new antibiotics against Gram-negative bacteria and establishes this compound as a potent, on-target inhibitor.
Executive Summary
This compound, a sulfonyl piperazine analog, demonstrates significant promise as an antibiotic candidate through its potent inhibition of LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2] Genetic studies confirm the essentiality of LpxH, as its deletion is lethal to bacteria due to the toxic accumulation of lipid A intermediates.[3][4] Furthermore, resistance to LpxH inhibitors like this compound arises almost exclusively from mutations in the lpxH gene, providing strong evidence for its specific mode of action.[3][4] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for validation, and provide visual representations of the key pathways and experimental workflows.
Data Presentation: Quantitative Comparison of LpxH Inhibitors
The following tables summarize the in vitro efficacy of this compound and its precursor, AZ1, against LpxH from key Gram-negative pathogens.
Table 1: In Vitro LpxH Enzymatic Inhibition
| Compound | Target Organism | IC50 (µM) | Fold Improvement over AZ1 | Reference |
| This compound | K. pneumoniae | 0.026 | 13.8x | [5] |
| E. coli | 0.046 | 3.0x | [1][5] | |
| AZ1 | K. pneumoniae | 0.36 | - | [5] |
| E. coli | 0.14 | - | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) Against Whole-Cell Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | K. pneumoniae | 1.6 | [6] |
| E. coli | >64 | [1] | |
| AZ1 | K. pneumoniae | >64 | [6] |
Mandatory Visualization
Signaling Pathway: Lipid A Biosynthesis and LpxH Inhibition
The Raetz pathway of lipid A biosynthesis is essential for the formation of the outer membrane in most Gram-negative bacteria. LpxH catalyzes a critical step in this pathway.
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.
Experimental Workflow: Genetic Validation of LpxH as the Target
This workflow illustrates the genetic approaches used to confirm that LpxH is the specific target of inhibitors like this compound.
Caption: Workflow for the genetic validation of LpxH as the inhibitor's target.
Experimental Protocols
LpxH Enzymatic Assay
This protocol is adapted from previously described methods for measuring LpxH activity.[5][7]
-
Reaction Mixtures: Two separate reaction mixtures are prepared.
-
Mixture 1 (Substrate): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM of the substrate UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Mixture 2 (Enzyme/Inhibitor): Contains the same buffer components as Mixture 1, but with purified LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentration of the inhibitor (e.g., this compound).
-
-
Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.
-
Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 5 ng/mL enzyme, and the final inhibitor concentration.
-
Detection: The formation of the product, 2,3-diacylglucosamine 1-phosphate (lipid X), and UMP is monitored. A common method is a coupled-enzyme assay where the UMP produced is used in a subsequent reaction that can be monitored spectrophotometrically. Alternatively, radiolabeled UDP-DAGn can be used, and the products separated by thin-layer chromatography and quantified by autoradiography.[7]
-
Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration to calculate the IC₅₀ value.
Bacterial Growth Inhibition (MIC) Assay
This protocol follows the standard broth microdilution method.
-
Bacterial Culture Preparation: An overnight culture of the test bacterium (e.g., K. pneumoniae 10031) is diluted in cation-adjusted Mueller-Hinton broth to an optical density at 600 nm (OD₆₀₀) of 0.006.[2]
-
Compound Preparation: The test compound (this compound) is serially diluted in the same broth in a 96-well microtiter plate.
-
Inoculation: The diluted bacterial culture is added to each well of the microtiter plate containing the test compound.
-
Incubation: The plate is incubated at 37°C for 18-22 hours.[2]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.
Spontaneous Resistance Mutation Analysis
This protocol is used to identify the genetic basis of resistance to an inhibitor.[4]
-
Bacterial Plating: A high-density culture of the susceptible bacterial strain (e.g., K. pneumoniae 10031 or E. coli 25922) is plated on Luria-Bertani (LB) agar plates containing the LpxH inhibitor at concentrations of 4x and 8x the MIC.[4]
-
Incubation: Plates are incubated at 37°C for 48 hours to allow for the growth of spontaneous resistant mutants.[4]
-
Colony Isolation and Confirmation: Resulting colonies are isolated and re-streaked on fresh inhibitor-containing plates to confirm the resistance phenotype.
-
Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants.
-
Whole Genome Sequencing: The entire genome of the resistant mutants is sequenced to identify any genetic alterations compared to the wild-type parent strain.
-
Data Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. In the case of LpxH inhibitors, mutations are predominantly found within the lpxH gene.[3]
Conclusion
The presented data strongly supports the validation of this compound as a potent and specific inhibitor of LpxH. The low nanomolar IC₅₀ values demonstrate high biochemical potency, which translates to whole-cell activity against clinically relevant pathogens like K. pneumoniae.[5][6] Crucially, genetic studies confirm that LpxH is an essential enzyme and that on-target mutations within the lpxH gene are the primary mechanism of resistance.[3][4] This contrasts with inhibitors of other enzymes in the lipid A pathway, such as LpxC, where resistance often arises from mutations in other genes.[3] These findings collectively validate LpxH as a promising target for novel antibiotics and position this compound as a valuable lead compound for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: JH-Lph-33 and Other Antibiotic Classes
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance between the novel antibiotic candidate JH-Lph-33 and other major antibiotic classes. Given the unique mechanism of action of this compound, this document offers insights into its potential resilience against common resistance mechanisms and outlines the experimental protocols required to empirically determine cross-resistance and synergistic effects.
Introduction to this compound
This compound is a potent, narrow-spectrum antibiotic candidate that targets Gram-negative bacteria. It functions as a sulfonyl piperazine analog that inhibits UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway.[1][2][3][4][5][6][7] Lipid A is an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxH, this compound disrupts the integrity of this membrane, leading to bacterial cell death.[4][5] This targeted approach represents a novel mechanism of action, distinct from all currently approved antibiotic classes.
Potential for Cross-Resistance: A Mechanistic Perspective
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. The likelihood of cross-resistance between this compound and other antibiotic classes is predicted to be low due to its unique target. However, broad-spectrum resistance mechanisms prevalent in Gram-negative bacteria could potentially impact its efficacy.
The following table summarizes the predicted cross-resistance profile of this compound based on its mechanism of action compared to that of other major antibiotic classes.
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanisms | Predicted Cross-Resistance with this compound | Rationale |
| This compound | Inhibition of LpxH in the lipid A biosynthesis pathway | Target modification (mutations in lpxH) | - | - |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis | Enzymatic degradation (β-lactamases), target modification (altered PBPs), reduced permeability, efflux pumps.[1][8] | Unlikely | Different cellular targets and pathways. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of DNA gyrase and topoisomerase IV, interfering with DNA replication | Target modification (mutations in gyrA and parC), efflux pumps, reduced permeability.[8] | Possible (low) | While targets differ, overexpression of broad-spectrum efflux pumps could potentially affect both classes. |
| Aminoglycosides (e.g., Gentamicin) | Binding to the 30S ribosomal subunit, inhibiting protein synthesis | Enzymatic modification, target modification (mutations in ribosomal RNA), reduced uptake, efflux pumps. | Unlikely | Different cellular targets and mechanisms of action. |
| Macrolides (e.g., Azithromycin) | Binding to the 50S ribosomal subunit, inhibiting protein synthesis | Target modification (ribosomal methylation), efflux pumps. | Possible (low) | Overexpression of broad-spectrum efflux pumps could potentially affect both classes. |
| Tetracyclines (e.g., Doxycycline) | Binding to the 30S ribosomal subunit, inhibiting protein synthesis | Efflux pumps, ribosomal protection proteins, enzymatic inactivation. | Possible (low) | Efflux is a primary mechanism of tetracycline resistance and could potentially impact this compound. |
Experimental Protocols for Determining Cross-Resistance
To empirically validate the predicted cross-resistance profiles, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in the appropriate growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound and comparator antibiotics
-
Sterile diluents
-
Multichannel pipette
-
Incubator
-
Microplate reader
Protocol:
-
Preparation of Antibiotic Dilutions: Prepare two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.[9][10]
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Materials:
-
Same as for MIC determination.
Protocol:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically.[11][12]
-
Inoculation: Inoculate the plate with the bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[11]
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Checkerboard Assay to Determine Antibiotic Interactions.
Signaling Pathway of this compound Action
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.
Conclusion
This compound, with its novel mechanism of action targeting LpxH, holds promise as a new therapeutic agent against Gram-negative pathogens. The likelihood of cross-resistance with existing antibiotic classes is predicted to be low, although the impact of broad-spectrum resistance mechanisms such as efflux pumps warrants further investigation. The experimental protocols outlined in this guide provide a framework for robustly assessing the cross-resistance and interaction profiles of this compound, which will be crucial for its continued development and potential clinical application.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. journals.asm.org [journals.asm.org]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. google.com [google.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
JH-Lph-33: A Potent Sulfonyl Piperazine Inhibitor of LpxH in Gram-Negative Bacteria
A comparative analysis of the binding affinity of JH-Lph-33 and other sulfonyl piperazine analogs targeting the essential bacterial enzyme LpxH reveals its significant potential in the development of novel antibiotics. This guide provides a detailed comparison of its performance with other alternatives, supported by experimental data and protocols.
This compound, a sulfonyl piperazine analog, has emerged as a powerful inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of many Gram-negative bacteria.[1] The inhibition of this enzyme disrupts the formation of the bacterial outer membrane, leading to cell death. This makes LpxH an attractive target for the development of new antibacterial agents.
Comparative Binding Affinity of Sulfonyl Piperazine LpxH Inhibitors
The inhibitory activity of this compound and other sulfonyl piperazine compounds against LpxH is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the binding affinities of this compound and other notable sulfonyl piperazines against LpxH from various bacterial species. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| This compound | K. pneumoniae LpxH | 26[2] | 10[3] |
| E. coli LpxH | 46[1] | - | |
| AZ1 | K. pneumoniae LpxH | 360[4] | ~145 |
| E. coli LpxH | 140[2] | - | |
| JH-LPH-28 | K. pneumoniae LpxH | 110[2] | - |
| E. coli LpxH | 83[2] | - | |
| JH-LPH-45 | K. pneumoniae LpxH | 18[3] | 7.3[3] |
| JH-LPH-50 | K. pneumoniae LpxH | 7.7[3] | 3.1[3] |
| JH-LPH-86 | K. pneumoniae LpxH | 85[4] | - |
| JH-LPH-90 | K. pneumoniae LpxH | 112[4] | - |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6[4] | - |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6[4] | - |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044[4] | - |
| E. coli LpxH | 0.058[4] | - | |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13[4] | - |
| E. coli LpxH | 0.13[4] | - |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against LpxH is commonly performed using an LpxE-coupled malachite green assay. This assay measures the amount of inorganic phosphate released from the hydrolysis of the LpxH product by a coupling enzyme, LpxE.
LpxE-Coupled LpxH Activity Assay Protocol
Materials and Reagents:
-
20 mM Tris-HCl, pH 8.0
-
0.5 mg/mL Bovine Serum Albumin (BSA)
-
0.02% Triton X-100
-
1 mM MnCl2
-
1 mM Dithiothreitol (DTT)
-
10% Dimethyl sulfoxide (DMSO)
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
LpxH enzyme (e.g., from E. coli or K. pneumoniae)
-
LpxE enzyme
-
Malachite Green reagent
-
Test inhibitor compound
Procedure:
-
Reaction Mixture Preparation: Two primary reaction mixtures are prepared.
-
Mixture 1 (Substrate Mixture): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the UDP-DAGn substrate.[3][5]
-
Mixture 2 (Enzyme/Inhibitor Mixture): Contains the same buffer components as Mixture 1, but instead of the substrate, it includes the LpxH enzyme (e.g., 20 ng/mL) and the test inhibitor at twice the desired final concentration.[3][5]
-
-
Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.[3]
-
Reaction Initiation: To start the enzymatic reaction, equal volumes of Mixture 1 and Mixture 2 are combined. The final reaction solution will have a substrate concentration of 100 µM, an enzyme concentration of 10 ng/mL, and the inhibitor at its final desired concentration.[3]
-
LpxE Coupling and Phosphate Detection: The reaction is then treated with LpxE, which hydrolyzes the product of the LpxH reaction, releasing inorganic phosphate. The amount of released phosphate is quantified by adding Malachite Green reagent, which forms a colored complex with phosphate, and measuring the absorbance at a wavelength between 620 and 660 nm.[1][6]
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable equation. To determine the inhibition constant (Ki) for competitive inhibitors, the IC50 values are measured at different substrate concentrations.[3][7]
Lipopolysaccharide Biosynthesis Pathway and LpxH Inhibition
The following diagram illustrates the initial steps of the lipopolysaccharide (LPS) biosynthesis pathway, also known as the Raetz pathway, highlighting the crucial role of LpxH and its inhibition by sulfonyl piperazines like this compound.
Caption: The Raetz pathway of lipopolysaccharide biosynthesis.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. eubopen.org [eubopen.org]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. pnas.org [pnas.org]
Safety Operating Guide
Personal protective equipment for handling JH-Lph-33
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JH-Lph-33, a potent LpxH inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent antibiotic research compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Specific PPE for Handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes of solutions or airborne particles of the compound. |
| Respiratory Protection | A properly fitted N95 respirator or higher is recommended when handling the powdered form of the compound to prevent inhalation. | To avoid respiratory tract exposure to fine particles. |
| Gown | A disposable gown made of a low-lint, impervious material should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing. | To provide an additional layer of protection against contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Procedures:
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Weighing: When weighing the powdered compound, use a balance inside a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures. All materials used for spill cleanup should be treated as hazardous waste.[1]
Storage:
-
Stock Solutions: Aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
-
Solid Compound: Store the solid form of this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
The disposal of this compound and associated waste must be carried out in accordance with institutional and local regulations for chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Liquid this compound Waste (Solutions) | Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[1] |
It is crucial to segregate hazardous waste from non-hazardous waste to ensure proper disposal and to avoid unnecessary costs.[2] If there is any doubt about whether waste is hazardous, it should be treated as hazardous.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Organism | Assay | Value | Reference |
| K. pneumoniae LpxH | IC50 | 0.026 µM | [3] |
| E. coli LpxH | IC50 | 0.046 µM | [3] |
| Antibiotic Activity | MIC | 0.66 µg/mL | [3] |
| E. coli Growth Inhibition | MIC | >64 µg/mL | [3] |
Experimental Protocols and Methodologies
This compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in the lipid A biosynthetic pathway in many Gram-negative bacteria.
Mechanism of Action: this compound functions by binding to the LpxH enzyme, thereby inhibiting its activity. This disruption of the lipid A biosynthesis pathway is detrimental to the bacterial outer membrane, leading to antibacterial effects.[3][4]
Visualizations
Signaling Pathway: Inhibition of Lipid A Biosynthesis
Caption: Inhibition of the LpxH enzyme by this compound disrupts the lipid A biosynthesis pathway.
Experimental Workflow: Handling and Experimentation with this compound
Caption: A generalized workflow for the safe handling and use of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
